Allyldiphenylphosphine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
diphenyl(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYFPPQDKRJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181835 | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-38-0 | |
| Record name | Allyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2741-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Allyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of allyldiphenylphosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and as a reagent in organic synthesis. This document details a common synthetic protocol and outlines the key analytical techniques for its characterization.
Synthesis Protocol
The synthesis of this compound is most commonly achieved through the reaction of chlorodiphenylphosphine (B86185) with a suitable allylating agent, typically a Grignard reagent such as allylmagnesium bromide. This nucleophilic substitution reaction is a standard method for the formation of carbon-phosphorus bonds.[1][2]
Experimental Protocol: Grignard Reaction
A detailed procedure for the synthesis of this compound via the Grignard approach is outlined below.[1]
Materials:
-
Chlorodiphenylphosphine ((C₆H₅)₂PCl)
-
Magnesium (Mg) turnings
-
Allyl bromide (CH₂=CHCH₂Br)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, magnesium turnings (1.1 equivalents) are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether or THF is added to cover the magnesium. A small amount of allyl bromide is added to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), the remaining allyl bromide (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3][4] After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Chlorodiphenylphosphine: The prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[1]
-
Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[1] The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅P | [5] |
| Molecular Weight | 226.25 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 194-200 °C / 15 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.619 | [5] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.3-7.5 | m | Aromatic protons (C₆H₅) |
| ~5.7-5.9 | m | -CH=CH₂ |
| ~4.9-5.1 | m | -CH=CH₂ |
| ~2.8-3.0 | d | P-CH₂- |
Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. A ¹H NMR spectrum is available on SpectraBase.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~138-139 | Aromatic C (ipso) |
| ~133-134 | Aromatic CH |
| ~128-129 | Aromatic CH |
| ~116-117 | =CH₂ |
| ~35-36 | P-CH₂- |
Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. A ¹³C NMR spectrum of the related this compound oxide is available on PubChem.[7]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Conditions | Reference |
| -16.1 | Free ligand | [8] |
Note: ³¹P NMR is a highly sensitive method for characterizing phosphorus-containing compounds, with a wide chemical shift range that is indicative of the phosphorus atom's chemical environment.[9][10]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3070-3050 | C-H stretch (aromatic and vinyl) |
| ~1630 | C=C stretch (alkene) |
| ~1480, 1435 | P-C₆H₅ stretch |
| ~990, 910 | =C-H bend (alkene) |
Note: An ATR-IR spectrum is available on PubChem.[11]
Mass Spectrometry (MS)
| m/z | Assignment |
| 226.09 | [M]⁺ (Exact Mass) |
Note: The exact mass of this compound is 226.091137 g/mol .[11]
Characterization Logic Diagram
Caption: Logical workflow for the characterization of this compound.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95 2741-38-0 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound Oxide | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. This compound | C15H15P | CID 137699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allyldiphenylphosphine: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Allyldiphenylphosphine, a versatile organophosphorus compound widely utilized as a ligand in catalysis and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical properties, experimental protocols, and its role in key catalytic cycles.
Core Chemical and Physical Properties
This compound, with the linear formula (C₆H₅)₂PCH₂CH=CH₂, is a colorless to light yellow liquid at room temperature.[1][2] It is a crucial phosphine (B1218219) ligand in various transition-metal-catalyzed cross-coupling reactions.[3] Below is a summary of its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 2741-38-0 | [1][2][3][4][5] |
| Molecular Weight | 226.25 g/mol | [1][2][3][5][6] |
| Molecular Formula | C₁₅H₁₅P | [2][4][6] |
| Density | 1.049 g/mL at 25 °C | [1][3][5] |
| Boiling Point | 194-200 °C at 15 mmHg | [1][3][5][7] |
| Refractive Index | n20/D 1.619 | [1][3][5] |
| Flash Point | 113 °C (closed cup) | [1][3] |
Role in Homogeneous Catalysis
This compound serves as a critical ligand in numerous palladium-catalyzed cross-coupling reactions. Its electronic and steric properties influence the reactivity and selectivity of the catalytic system. It is particularly noted for its application as a cocatalyst in reactions such as:
-
Heck Reaction[3]
-
Suzuki-Miyaura Coupling[3]
-
Buchwald-Hartwig Amination[3]
-
Negishi Coupling[3]
-
Sonogashira Coupling[3]
-
Stille Coupling[3]
-
Hydrocarboxylation Reactions[2]
-
Hydroformylation Reactions[2]
The allyl group in the phosphine ligand can also participate in certain catalytic transformations, adding another layer of synthetic utility.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a palladium catalyst with this compound as a ligand. This protocol is a general guideline and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene (B28343) and water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of degassed, anhydrous toluene.
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (2.0 mmol, 1.0 equiv), the arylboronic acid (2.4 mmol, 1.2 equiv), and the base (4.0 mmol, 2.0 equiv).
-
Add an additional 10 mL of toluene and 5 mL of deionized water.
-
Attach a reflux condenser to the Schlenk flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Catalytic Cycle and Workflow Visualization
To better illustrate the role of this compound in the Suzuki-Miyaura coupling, the following diagrams visualize the catalytic cycle and the experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
This guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of reaction conditions is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Allyldiphenylphosphine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis and materials science. Its unique electronic and steric properties make it an effective ligand in a multitude of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its role in key catalytic cycles.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a comprehensive overview for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅P | [1] |
| Molecular Weight | 226.25 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 194-200 °C at 15 mmHg | [2] |
| Density | 1.049 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.619 | [2] |
| Solubility | Soluble in most organic solvents. Insoluble in water. | |
| CAS Number | 2741-38-0 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
| Spectroscopy | Data | Reference |
| ¹H NMR | In C₆D₆, broad peaks are observed at δH = 5.68 (m, 1H, -CH=CH₂), 4.82 (m, 2H, -CH=CH₂), and 2.79 (br, 2H, P-CH₂–) ppm, indicative of phosphine (B1218219) coordination to a Ni(0) center without alkene engagement. The aromatic protons appear as multiplets in the range of δH = 7.12–7.38 ppm. | [3] |
| ¹³C NMR | The chemical shifts for the carbon atoms in this compound are influenced by the phosphorus atom. Typical shifts for the allyl group are expected in the alkene and aliphatic regions. The phenyl carbons will appear in the aromatic region, with the ipso-carbon showing coupling to the phosphorus atom. | [4] |
| ³¹P NMR | The ³¹P NMR chemical shift for free this compound is approximately -16.1 ppm. Upon coordination to a metal center, such as in [Ni(PPh₂Allyl)x], the chemical shift can change significantly, with broad resonances appearing at δP = 18.8 and -1.7 ppm. | [3] |
| IR Spectroscopy | The IR spectrum of this compound will exhibit characteristic bands for the C-H stretching of the phenyl and allyl groups, C=C stretching of the allyl group, and P-C stretching. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching of the allyl group is expected in the region of 1630-1640 cm⁻¹. The P-Ph stretching vibration often appears around 1090-1100 cm⁻¹. | [5][6] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 226. Fragmentation patterns would likely involve the loss of the allyl group (C₃H₅, 41 u) or phenyl groups (C₆H₅, 77 u). | [7] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with chlorodiphenylphosphine (B86185).
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Chlorodiphenylphosphine
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, anhydrous sodium sulfate)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with stirring. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The reaction mixture is stirred until the magnesium is consumed. It is crucial to maintain the reaction temperature below 0°C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct[8].
-
Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added dropwise to the stirred solution of allylmagnesium bromide. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Reactivity and Applications in Catalysis
This compound is predominantly utilized as a monodentate phosphine ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in key palladium-catalyzed cross-coupling reactions where this compound (represented as L) serves as a ligand.
Conclusion
This compound is a valuable and versatile phosphine ligand with well-defined physical and chemical properties. Its primary application lies in its ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug development. This guide provides a foundational understanding of its properties, synthesis, and catalytic applications, serving as a valuable resource for researchers and scientists in the field.
References
- 1. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Allyldiphenylphosphine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound widely utilized as a ligand in transition-metal catalyzed reactions, such as cross-coupling and hydroformylation. Its efficacy in these applications is often contingent on its solubility in the reaction medium. This technical guide offers insights into the expected solubility of this compound in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of a solute is favored in a solvent with similar polarity. This compound is a tertiary phosphine (B1218219) with two phenyl groups and an allyl group attached to the phosphorus atom. This structure confers a significant non-polar character to the molecule. Tertiary phosphines are generally described as lipophilic and typically exhibit good solubility in a variety of organic solvents[1][2].
The expected solubility of this compound in various classes of organic solvents is summarized in the table below. This qualitative assessment is extrapolated from the known solubility of similar phosphine ligands, such as triphenylphosphine, which is soluble in solvents like ether, toluene, chloroform, and benzene[3].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aromatic | Toluene, Benzene, Xylene | High | The phenyl groups of this compound can engage in favorable π-π stacking interactions with aromatic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many non-polar and moderately polar organic compounds. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity. |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The non-polar nature of both the solute and solvent should lead to good solubility, driven by London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | While this compound is predominantly non-polar, the phosphorus atom introduces some degree of polarity, allowing for moderate solubility in these solvents. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of hydroxyl groups in these solvents makes them highly polar. The non-polar bulk of this compound is likely to limit its solubility in these solvents. |
| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Water | Very Low / Insoluble | The significant difference in polarity between this compound and these solvents makes miscibility unlikely. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed.
3.1. Qualitative "Rule of Thumb" Method
This method provides a rapid, preliminary assessment of solubility.
-
Objective: To quickly determine if a solute is soluble in a particular solvent at a given concentration.
-
Materials:
-
This compound
-
Solvent of interest
-
Small vials or test tubes
-
Pipettes
-
-
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a vial.
-
Add the solvent dropwise (e.g., in 0.1 mL increments) while vortexing or shaking vigorously after each addition.
-
Observe the mixture. If the this compound dissolves completely to form a clear solution, it is considered soluble at that concentration.
-
Continue adding the solvent up to a defined volume (e.g., 1 mL) to estimate the approximate solubility.
-
3.2. Quantitative Determination by the Static Analytical Method
This method provides accurate, quantitative solubility data at a specific temperature.
-
Objective: To determine the equilibrium concentration of a saturated solution of this compound in a given solvent.
-
Apparatus:
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Sealed vials
-
Syringe filters (PTFE, 0.2 µm)
-
Gas chromatograph (GC) or a UV-Vis spectrophotometer (if a suitable chromophore exists or can be derivatized).
-
-
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure that the solution reaches saturation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
Allow the vial to stand undisturbed at the constant temperature for several hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended microparticles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the pure solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical technique such as GC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in the absence of quantitative solubility data.
Caption: Workflow for selecting a suitable solvent for this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be formally documented, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous tertiary phosphines. It is predicted to be highly soluble in non-polar aromatic, ether, and halogenated solvents, with moderate solubility in polar aprotic solvents and limited solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The provided solvent selection workflow offers a practical approach for researchers to identify suitable solvent systems for their specific needs.
References
Unveiling the Spectroscopic Signature: A Guide to the ³¹P NMR Chemical Shift of Allyldiphenylphosphine
For Immediate Release
This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of allyldiphenylphosphine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to predict the chemical shift of this compound and offers detailed experimental protocols for its determination.
Executive Summary
Based on the data for analogous compounds, the ³¹P NMR chemical shift for this compound is anticipated to be in the range of -10 to -25 ppm . This estimation considers the shielding effects of the two phenyl groups and the less bulky, electron-donating nature of the allyl group.
Data Presentation: ³¹P NMR Chemical Shifts of Tertiary Phosphines
To provide a comparative framework, the following table summarizes the ³¹P NMR chemical shifts of selected tertiary phosphines. This data illustrates the influence of varying alkyl and aryl substituents on the phosphorus nucleus.
| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound (Estimated) | **(C₆H₅)₂P(CH₂CH=CH₂) ** | CDCl₃ | -10 to -25 |
| Triphenylphosphine | (C₆H₅)₃P | CDCl₃ | -5 to -8 |
| Triethylphosphine | (CH₃CH₂)₃P | CDCl₃ | -20 |
| Trimethylphosphine | (CH₃)₃P | CDCl₃ | -62 |
| Tri-n-butylphosphine | (CH₃CH₂CH₂CH₂)₃P | CDCl₃ | -32.5 |
| Methyldiphenylphosphine | (C₆H₅)₂P(CH₃) | CDCl₃ | -26.9 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocols
The determination of the precise ³¹P NMR chemical shift of this compound requires a standardized experimental approach. The following protocol outlines the key steps for acquiring a high-quality ³¹P NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. Ensure the solvent is free of phosphorus-containing impurities.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal or External Standard: An external standard of 85% H₃PO₄ in a sealed capillary is typically used as a reference (δ = 0 ppm).[2] If quantitative analysis is required, a suitable internal standard with a known chemical shift and concentration can be added, though care must be taken to ensure it does not react with the sample.
2. NMR Spectrometer Parameters:
-
Nucleus: Observe the ³¹P nucleus.
-
Decoupling: Employ proton decoupling (¹H-decoupling) to simplify the spectrum by removing P-H coupling, resulting in a single sharp peak for the phosphorus atom.[3]
-
Frequency: The resonance frequency for ³¹P will depend on the magnetic field strength of the spectrometer (e.g., approximately 121.5 MHz on a 300 MHz spectrometer).
-
Pulse Width: Use a calibrated 90° pulse width to ensure maximum signal intensity.
-
Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 5-10 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental Workflow for ³¹P NMR Spectroscopy.
Caption: Factors Influencing ³¹P NMR Chemical Shift.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Allyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyldiphenylphosphine. This document synthesizes available spectral data, outlines experimental protocols for the acquisition of high-quality spectra, and presents this information in a clear, accessible format for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Spectroscopic Characterization
This compound is a versatile organophosphorus compound widely used as a ligand in transition-metal catalysis and as a precursor in organic synthesis. Its structural features, particularly the presence of both allyl and phenyl groups attached to a phosphorus atom, give rise to characteristic NMR spectra that are crucial for its identification and for studying its coordination chemistry. Understanding the ¹H and ¹³C NMR spectra is fundamental for quality control, reaction monitoring, and structural elucidation of its derivatives and complexes.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound, an air-sensitive compound, requires careful sample preparation and appropriate instrumental parameters.
Sample Preparation for Air-Sensitive Compounds
Given that phosphines are susceptible to oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent Selection and Degassing: Choose a dry, deuterated solvent in which the compound is soluble (e.g., CDCl₃, C₆D₆, THF-d₈). The solvent should be thoroughly degassed to remove dissolved oxygen, which can cause line broadening and degradation of the sample. This can be achieved by several freeze-pump-thaw cycles.
-
Sample Transfer: In a glovebox or under a positive pressure of inert gas, accurately weigh the this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
NMR Tube Filling: Transfer the solution to a clean, dry NMR tube. For prolonged storage or for highly sensitive measurements, a J. Young NMR tube, which has a resealable Teflon tap, is recommended. Alternatively, the NMR tube can be sealed with a rubber septum and wrapped with Parafilm for short-term measurements.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
High-resolution spectra can be obtained on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei.
-
Number of Scans: 8-16 scans are typically adequate for a moderately concentrated sample.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by signals from the phenyl and allyl groups. The phosphorus atom (³¹P, I=1/2, 100% natural abundance) couples to the protons, leading to additional splitting of the signals.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ), ppm | Multiplicity | Coupling Constants (J), Hz |
| Phenyl (C₆H₅) | |||
| ortho-H | ~7.5 - 7.3 | m | |
| meta, para-H | ~7.3 - 7.1 | m | |
| **Allyl (-CH₂-CH=CH₂) ** | |||
| P-CH₂ | 2.79[1] | br | |
| =CH | 5.68[1] | m | ³JHH ≈ 17 (trans), ³JHH ≈ 10 (cis), ³JPH ≈ 6.0 |
| =CH₂ | 4.82[1] | m | ³JHH ≈ 17 (trans), ³JHH ≈ 10 (cis), ²JHH ≈ 2 |
Note: The chemical shifts for the allyl group protons are reported from a nickel complex of this compound and are broad.[1] For the free ligand, these signals will be sharper and may have slightly different chemical shifts.
// Nodes for the structure P [label="P", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; Ph1 [label="C₆H₅", fontcolor="#202124"]; Ph2 [label="C₆H₅", fontcolor="#202124"];
// Edges for bonds P -- C1 [label="", color="#202124"]; C1 -- C2 [label="", color="#202124"]; C2 -- C3 [label="=", color="#202124"]; P -- Ph1 [label="", color="#202124"]; P -- Ph2 [label="", color="#202124"]; } caption: "Structure of this compound."
¹³C NMR Spectral Data of this compound
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ), ppm | Multiplicity (Proton Decoupled) | Predicted Coupling Constants (JPC), Hz |
| Phenyl (C₆H₅) | |||
| ipso-C | ~135 - 138 | d | ¹JPC ≈ 10 - 20 |
| ortho-C | ~132 - 134 | d | ²JPC ≈ 15 - 25 |
| meta-C | ~128 - 129 | d | ³JPC ≈ 5 - 10 |
| para-C | ~129 - 131 | s | ⁴JPC ≈ 0 - 3 |
| **Allyl (-CH₂-CH=CH₂) ** | |||
| P-CH₂ | ~30 - 35 | d | ¹JPC ≈ 15 - 25 |
| =CH | ~130 - 135 | d | ²JPC ≈ 10 - 20 |
| =CH₂ | ~115 - 120 | d | ³JPC ≈ 5 - 15 |
Note: These are predicted values. The actual chemical shifts and coupling constants may vary. The chemical shifts for the phenyl carbons are based on related phosphine (B1218219) oxides, while those for the allyl group are estimates.
Logical Workflow for NMR Analysis
The process of acquiring and interpreting NMR data for a compound like this compound follows a logical sequence to ensure accurate structural elucidation.
// Workflow Path A -> B -> C; C -> D; C -> E; D -> F -> G -> H -> I; E -> F -> G -> H -> J; I -> K; J -> K; } caption: "NMR Data Acquisition and Analysis Workflow."
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. While the ¹H NMR spectrum is well-characterized, detailed experimental ¹³C NMR data for the free phosphine remains to be fully reported in the literature. The data and protocols presented in this guide offer a comprehensive resource for the spectroscopic analysis of this important ligand, aiding in its synthesis, characterization, and the study of its coordination chemistry. Researchers are encouraged to acquire and report high-resolution ¹³C NMR data to contribute to the collective knowledge base.
References
Coordination Chemistry of Allyldiphenylphosphine with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyldiphenylphosphine [(C₃H₅)P(C₆H₅)₂] is a versatile ligand in transition metal chemistry. Its unique structure, featuring both a soft phosphine (B1218219) donor and a reactive allyl group, allows for a variety of coordination modes and facilitates its participation in a wide range of catalytic transformations. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, including nickel, palladium, rhodium, ruthenium, gold, and platinum. The guide details synthetic methodologies, structural characterization, and explores the burgeoning applications of these complexes in catalysis and their relevance to drug development and medicinal chemistry.
Synthesis of this compound-Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor. The choice of solvent and reaction conditions can influence the coordination number and geometry of the resulting complex.
Nickel Complexes
Nickel complexes of this compound have been synthesized from both Ni(0) and Ni(II) precursors. The reaction of this compound with [Ni(COD)₂] (COD = 1,5-cyclooctadiene) in toluene (B28343) yields a dark red solution containing [Ni(PPh₂Allyl)ₓ] species.[1] In contrast, the reaction with NiBr₂ in THF or CH₃CN produces the trans-square planar complex, trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂].[2][3]
A dimeric nickel(0) complex, [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂, can be formed by reacting [Ni(COD)₂] with two equivalents of this compound in a pentane-layered THF solution at low temperatures. This complex features one phosphine-bound allyl group and another that has isomerized to an internal alkene and coordinates to the nickel center in an η²-fashion.[2][3]
Palladium Complexes
Palladium(II) complexes bearing this compound can be synthesized from precursors like [Pd(allyl)Cl]₂. The reaction with two equivalents of the phosphine ligand in diethyl ether results in the formation of the corresponding complex.[4] These complexes are often air and moisture tolerant.[5]
Rhodium Complexes
Cationic rhodium(I) complexes of the type [Rh(COD){κ³(P,C,C)-RP(CH₂CH=CH₂)₂}]⁺ have been synthesized from [Rh₂(μ-Cl)₂(COD)₂]. These complexes exhibit a square planar geometry with the this compound ligand coordinating in a chelating fashion through the phosphorus atom and one of the allylic double bonds.[1]
Ruthenium Complexes
Ruthenium(II) complexes containing this compound can be prepared from RuCl₃·xH₂O. The reaction with an excess of the phosphine ligand in ethanol (B145695) leads to the formation of ruthenium(II) phosphine complexes.[6] Cationic ruthenium(II) complexes with cyclopentadienyl (B1206354) and bidentate phosphine ligands, which are active in allylation reactions, can be generated from the corresponding Ru(II) chloride complexes with a silver salt.[7]
Gold Complexes
Gold(I) complexes with this compound are of significant interest due to their potential anticancer properties. The synthesis of this compound gold(I) thiolate complexes of the type [(PPh₂Allyl)Au(SR)] involves the reaction of a chloro gold complex with a thiolate. These complexes have shown considerable cytotoxic activities.[8]
Platinum Complexes
Platinum(II) complexes with this compound, such as [PtCl₂(PPh₂CH₂CH=CH₂)₂], are investigated for their potential as anticancer agents.[9][10] The synthesis generally involves the reaction of a Pt(II) precursor like K₂PtCl₄ with the phosphine ligand.
Experimental Protocols
Detailed methodologies for the synthesis of key this compound-transition metal complexes are provided below.
Synthesis of trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] [2][3] To a solution of NiBr₂ (1.0 mmol) in 20 mL of THF or CH₃CN, a solution of this compound (2.0 mmol) in 10 mL of the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried in vacuo to yield the red solid product.
Synthesis of [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ [2][3] In a Schlenk flask, [Ni(COD)₂] (0.18 mmol) is dissolved in 5 mL of THF. The solution is cooled to -30 °C, and a solution of this compound (0.36 mmol) in 2 mL of THF is added dropwise. The reaction mixture is then carefully layered with 10 mL of cold pentane (B18724). The flask is stored at -30 °C for several days, during which yellow block-like crystals of the product form. The supernatant is decanted, and the crystals are washed with cold pentane and dried under vacuum.
Synthesis of [(PPh₂Allyl)Au(SR)] (e.g., R = pyridine-2-thiol) [8] A solution of the chloro gold complex [(PPh₂Allyl)AuCl] (1.0 mmol) in dichloromethane (B109758) is prepared. To this, a freshly prepared solution of the sodium salt of the corresponding thiol (e.g., sodium 2-pyridinethiolate, 1.0 mmol) in ethanol is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired gold(I) thiolate complex.
Structural Characterization and Data Presentation
The coordination of this compound to transition metals has been extensively studied using various spectroscopic and crystallographic techniques. The ligand can coordinate in a monodentate fashion through the phosphorus atom (κ¹-P), or in a bidentate fashion by also involving the allyl group's C=C double bond (κ²-P,η²-C=C).
Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound-Transition Metal Complexes
| Complex | Metal | M-P (Å) | M-C (allyl) (Å) | P-M-P (°) | C-M-C (allyl) (°) | Reference(s) |
| trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] | Ni | 2.308(2) | - | 180.0 | - | [2] |
| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ | Ni | 2.1891(9) | 1.964(3) | 108.80(4) | 42.2(1) | [2] |
| [PdCl(allyl)(PPh₂CH₂CH=CH₂)] | Pd | 2.299 | ~2.1-2.3 | - | - | [4] |
| [Rh(COD){κ³(P,C,C)-tBuP(CH₂CH=CH₂)₂}][BF₄] | Rh | 2.3505(5) | 1.982(2) | - | - | [1][11] |
| [Au(η¹-allyl)Br(tpy)] | Au | - | 2.10(4) | - | - | [12] |
| [Au₂(μ-binap)Cl₂] (analogue) | Au | 2.227(3) | - | - | - | [13] |
Table 2: Key NMR Spectroscopic Data for this compound-Transition Metal Complexes
| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference(s) |
| [Ni(PPh₂Allyl)ₓ] | ³¹P | 18.8 (br), -1.7 (br) | - | [14][15] |
| trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂] | ³¹P | ~27.0 (br) | - | [2][3] |
| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ | ³¹P | 30.7 (dd), 29.2 (dd) | J(P,P) = 22.3, 14.0 | [14] |
| [Rh(COD){κ³(P,C,C)-tBuP(CH₂CH=CH₂)₂}][BF₄] | ³¹P | 13.2 (d) | ¹J(Rh,P) = 120 | [11] |
| [RuCl₂(PPh₃)₃] (analogue) | ³¹P | 42.1 | - | [16] |
| [(PPh₂py)Au(SpyN)] | ³¹P | ~30-40 | - | [17] |
| [PtCl₂(diphosphine)] (analogue) | ³¹P | ~10-30 with ¹J(Pt,P) satellites | ~2400-3500 | [18] |
Catalytic Applications and Relevance to Drug Development
This compound-transition metal complexes are valuable catalysts for a variety of organic transformations, some of which are directly applicable to the synthesis of pharmaceuticals and other bioactive molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes containing phosphine ligands are workhorses in C-C and C-N bond formation. The Suzuki-Miyaura coupling, for instance, is a powerful tool for the synthesis of biaryl compounds, a common motif in many drugs. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination steps. The nature of the phosphine ligand, such as this compound, can significantly influence the efficiency and selectivity of the reaction.[19][20]
Rhodium-Catalyzed Hydrogenation
Rhodium-phosphine complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are renowned for their ability to catalyze the hydrogenation of alkenes.[21][22] this compound can be employed as a ligand in such systems to modulate catalytic activity and selectivity. The mechanism typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes bearing phosphine ligands are effective catalysts for transfer hydrogenation reactions, which are crucial for the synthesis of chiral alcohols and amines, important intermediates in drug synthesis.[23][24] The mechanism often involves the formation of a ruthenium-hydride species that transfers hydrogen to the substrate.
Gold and Platinum Complexes in Cancer Therapy
Gold(I) and platinum(II) phosphine complexes have emerged as a promising class of anticancer agents. Unlike cisplatin, which primarily targets DNA, many of these gold complexes, including those with phosphine ligands, are believed to exert their cytotoxic effects by inhibiting the selenoenzyme thioredoxin reductase (TrxR).[12][13][25][26] TrxR is a key enzyme in cellular redox regulation and is often overexpressed in cancer cells. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately apoptosis.
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field. The ability of this ligand to stabilize various metal centers and participate in catalytic cycles makes it a valuable tool for synthetic chemists. The applications of these complexes in palladium-catalyzed cross-coupling, rhodium- and ruthenium-catalyzed hydrogenation reactions highlight their importance in the synthesis of complex organic molecules, including pharmaceuticals. Furthermore, the discovery of the anticancer properties of gold and platinum complexes with phosphine ligands, targeting key cellular enzymes like thioredoxin reductase, opens up new avenues for the development of novel therapeutics. Continued research into the synthesis, characterization, and reactivity of this compound-transition metal complexes is expected to lead to further advancements in catalysis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Ruthenium‐Cyclopentadienyl‐Diphosphine Complexes as Catalysts for the Allylation of Phenols with Allyl Alcohol… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold(I) complexes of water-soluble diphos-type ligands: synthesis, anticancer activity, apoptosis and thioredoxin reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of thiolate gold(I) complexes as thioredoxin reductases (TrxRs) and glutathione reductase (GR) inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 22. adichemistry.com [adichemistry.com]
- 23. Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Sublethal concentrations of diverse gold compounds inhibit mammalian cytosolic thioredoxin reductase (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Allyl Group in Allyldiphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allyldiphenylphosphine [(C₆H₅)₂PCH₂CH=CH₂] is a versatile organophosphorus compound that serves as a crucial building block and ligand in a multitude of organic transformations. Its unique bifunctionality, stemming from the nucleophilic and coordinating phosphorus atom and the reactive allyl group, allows for a diverse range of chemical manipulations. This technical guide provides an in-depth exploration of the reactivity centered on the allyl moiety, presenting key reactions, detailed experimental protocols, and quantitative data to support professionals in research and development.
Coordination Chemistry and Isomerization
The dual nature of this compound, possessing both a soft phosphine (B1218219) donor site and a π-system in the allyl group, makes it an interesting ligand in coordination chemistry. Its interaction with transition metals can lead to complex formation and subsequent reactions of the allyl group.
A notable example is its reactivity with nickel(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. The reaction leads to the formation of various nickel complexes, where the allyl group can either remain unbound or coordinate to the metal center. In some instances, the allyl group undergoes isomerization from a terminal to an internal alkene.[1][2]
Synthesis of Nickel-Allyldiphenylphosphine Complexes
The following table summarizes the synthesis of representative nickel complexes. The protocols highlight the ability of this compound to form stable coordination compounds.
| Complex | Reactants | Solvent | Conditions | Yield | Reference |
| [Ni(PPh₂CH₂CHCH₂)₄] | [Ni(COD)₂], this compound (4 equiv.) | Toluene (B28343) | Room Temp, 18 h | 74% | [2] |
| [trans-NiBr₂(PPh₂CH₂CHCH₂)₂] | NiBr₂, this compound (2 equiv.) | THF | Room Temp, 18 h | N/A | [2] |
| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ (Isomerized) | [Ni(COD)₂], this compound (2 equiv.) | Toluene | Room Temp, 2 h | N/A | [2] |
Experimental Protocol: Synthesis of [Ni(PPh₂CH₂CHCH₂)₄] [2]
-
In a nitrogen-filled glovebox, dissolve [Ni(COD)₂] (0.052 g, 0.19 mmol) in 2 mL of toluene in a large vial equipped with a stir bar.
-
Add this compound (0.16 mL, 0.74 mmol) in a single portion to the stirring solution.
-
Observe the solution as it turns dark red.
-
Allow the reaction to stir for 18 hours at room temperature.
-
Remove the solvent under vacuum.
-
Triturate the resulting dark red residue with pentane (B18724) (3 x 2 mL).
-
Dry the resulting sticky red solid under vacuum to yield the product (0.14 g, 74%).
The logical workflow for the synthesis is straightforward, involving the displacement of the COD ligands by the stronger phosphine donor.
Intramolecular Hydroformylation
The allyl group of this compound can undergo intramolecular hydroformylation when coordinated to a suitable metal catalyst, such as rhodium. This reaction is a powerful method for creating aldehyde-functionalized phosphines, which are valuable precursors for more complex ligands and molecules. A study by van der Slot et al. using NMR spectroscopy elucidated the stepwise mechanism of this transformation.[3]
The reaction proceeds through several key intermediates, starting from the coordination of this compound to a rhodium-hydride complex. This is followed by hydride migration, CO insertion, and finally hydrogenolysis to yield the aldehyde product, which may be further reduced to an alcohol.[3]
The catalytic cycle involves the following key steps:
-
Ligand Exchange : this compound displaces a ligand on the rhodium-hydride catalyst.
-
Hydride Migration : The rhodium-hydride adds across the allyl double bond to form a cyclic rhodium-alkyl intermediate.
-
CO Insertion : A carbonyl group inserts into the rhodium-carbon bond, forming a cyclic rhodium-acyl complex.
-
Hydrogenolysis : The addition of hydrogen cleaves the acyl complex to release the aldehyde-functionalized phosphine and regenerate the rhodium-hydride catalyst.
References
Allyldiphenylphosphine Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyldiphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications. Detailed experimental protocols for its preparation and utilization are presented, alongside a comprehensive compilation of its physical and spectral data. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its chemical behavior.
Synthesis of this compound Oxide
Several synthetic routes have been established for the preparation of this compound oxide, offering flexibility in terms of starting materials and reaction conditions.
From Diphenylphosphine (B32561) Chloride and Allyl Alcohol
A common and straightforward method involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base, such as pyridine (B92270), followed by a thermal rearrangement.[1]
Experimental Protocol:
-
In a fume hood, a mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) is prepared in 50 ml of anhydrous ether in a round-bottom flask equipped with a magnetic stirrer.
-
Pyridine (4.0 g, 0.05 mol) is slowly added to the stirred mixture at room temperature.
-
The reaction is stirred for 40 minutes, during which a precipitate of pyridine hydrochloride will form.
-
The pyridine hydrochloride is removed by filtration.
-
The ether is removed from the filtrate by distillation.
-
The liquid residue is heated to 150 °C. An exothermic reaction will occur, raising the temperature to approximately 178 °C.
-
The resulting material is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), which upon cooling crystallizes to yield this compound oxide.[1]
Michaelis-Arbuzov Type Reaction
An alternative one-pot synthesis utilizes a tandem SN2' and Michaelis-Arbuzov reaction sequence. This method can be significantly accelerated by microwave heating.
Experimental Protocol:
-
Ethyl diphenylphosphinite (0.20 ml, 1.04 mmol) is added to allyl bromide (0.10 ml, 1.14 mmol) in a suitable reaction vessel.
-
For conventional heating, the mixture is stirred at room temperature for 24 hours or heated at 130 °C for 1 hour.
-
For microwave-assisted synthesis, the mixture is subjected to microwave irradiation for 1-3 minutes (temperature range: 177-205 °C).
-
The crude product is then purified by appropriate methods, such as column chromatography, to yield this compound oxide in high yields (82-88%).
Grignard Reagent Method
This compound oxide can also be synthesized via the reaction of diphenylphosphinic chloride with an allyl Grignard reagent.
Experimental Protocol:
-
The allyl Grignard reagent is prepared by reacting allyl bromide with magnesium turnings in anhydrous ether.
-
Diphenylphosphinic chloride (0.1 mole) is slowly added to the prepared Grignard reagent.
-
The reaction mixture is stirred, and the reaction is subsequently quenched with an aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation and recrystallization to yield this compound oxide.
Physicochemical and Spectroscopic Properties
This compound oxide is a white solid at room temperature with well-defined physical and spectroscopic characteristics.
Table 1: Physical and Chemical Properties of this compound Oxide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅OP | [2] |
| Molecular Weight | 242.26 g/mol | [2] |
| Melting Point | 110-114 °C | [2] |
| Boiling Point | 337 °C at 760 mmHg | [2] |
| Density | 1.09 g/cm³ | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in various organic solvents |
Table 2: Spectroscopic Data of this compound Oxide
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.72-7.65 (m, 4H), 7.50-7.40 (m, 6H), 5.85-5.72 (m, 1H), 5.20-5.10 (m, 2H), 3.15 (dd, J = 14.8, 7.6 Hz, 2H) | |
| ¹³C NMR (CDCl₃) | δ 132.5 (d, J=98.0 Hz), 131.8 (d, J=2.0 Hz), 131.0 (d, J=9.0 Hz), 128.6 (d, J=11.0 Hz), 128.4, 118.4 (d, J=10.0 Hz), 35.5 (d, J=68.4 Hz) | [3] |
| ³¹P NMR (CDCl₃) | δ 30.0 | [3] |
| IR (KBr pellet) | 1640 cm⁻¹ (C=C), 1440 cm⁻¹ (C₆H₅-P), 1178 cm⁻¹ (P=O) | [4] |
| Mass Spec. (Exact Mass) | 242.086052 Da | [2] |
Applications in Organic Synthesis and Materials Science
This compound oxide serves as a valuable reagent in several areas of chemical synthesis.
Radical Allylating Agent
Substituted this compound oxides are effective radical allylating agents in a tin-free allylation process. This method provides a flexible and mild approach to allylation.[5]
Experimental Protocol for Radical Allylation:
-
A solution of the substrate (e.g., a dithiocarbonate), the substituted this compound oxide, and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent (e.g., chlorobenzene) is prepared in a reaction vessel.
-
The mixture is heated to initiate the radical reaction.
-
The reaction is monitored by an appropriate technique (e.g., TLC or GC) until completion.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The desired allylated product is isolated and purified by column chromatography.[5]
Photoinitiator in Polymer Chemistry
Phosphine (B1218219) oxides, including this compound oxide derivatives, are utilized as photoinitiators for radical polymerization, particularly in UV-curable coatings, adhesives, and inks. Upon exposure to UV light, they undergo cleavage to generate radicals that initiate the polymerization process.
Experimental Protocol for Photopolymerization:
-
A formulation is prepared by mixing the desired monomer (e.g., an acrylate), the phosphine oxide photoinitiator, and any other additives.
-
The mixture is applied as a thin film onto a substrate.
-
The film is exposed to a UV light source (e.g., a mercury lamp or LED) with a specific wavelength and intensity to initiate polymerization.
-
The curing process is monitored by measuring the disappearance of the monomer double bonds using techniques such as RT-FTIR.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound oxide.
Radical Allylation Mechanism
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Allyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation of allyldiphenylphosphine is limited in publicly available literature. This guide synthesizes information from related organophosphorus compounds and general chemical principles to provide a comprehensive overview and predictive analysis.
Introduction
This compound [(C₆H₅)₂PCH₂CH=CH₂] is a tertiary phosphine (B1218219) that finds application as a ligand in catalysis and as a precursor in organic synthesis. Its thermal stability is a critical parameter for its storage, handling, and use in chemical reactions, particularly those conducted at elevated temperatures. Understanding its degradation pathways is essential for predicting potential side reactions and impurities. This guide provides a detailed examination of the thermal properties and decomposition mechanisms of this compound, drawing upon data from analogous compounds and established principles of organophosphorus chemistry.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅P |
| Molecular Weight | 226.25 g/mol |
| Appearance | Liquid |
| Boiling Point | 194-200 °C at 15 mmHg |
| Density | 1.049 g/mL at 25 °C |
| Refractive Index | n20/D 1.619 |
Thermal Stability Analysis
Predicted Thermogravimetric Analysis (TGA) Behavior
TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step or multi-step weight loss is expected upon heating under an inert atmosphere. The onset of decomposition is anticipated to be influenced by the P-C bond strengths and the potential for intramolecular reactions. In the presence of an oxidizing atmosphere, the degradation profile is expected to be more complex due to the formation of phosphine oxides.
Predicted Differential Scanning calorimetry (DSC) Behavior
DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. No melting point would be observed as it is a liquid at room temperature. Exothermic events could be indicative of oxidative degradation or other decomposition reactions.
Proposed Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the P-C bonds and reactions of the allyl group.
Homolytic Bond Cleavage
At elevated temperatures, the weakest bonds in the molecule are expected to undergo homolytic cleavage. The P-C(allyl) bond is generally weaker than the P-C(phenyl) bond, suggesting that the initial step could be the formation of a diphenylphosphinyl radical and an allyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization.
Retro-ene Reaction
A plausible degradation mechanism, by analogy to other allyl phosphines, is a retro-ene type reaction. This intramolecular process involves a six-membered transition state, leading to the formation of propene and diphenylphosphine. This pathway is common for compounds containing an allyl group and an atom with a lone pair of electrons.
Oxidation
In the presence of air or other oxidizing agents, this compound is susceptible to oxidation to form this compound oxide. This phosphine oxide is generally more thermally stable than the parent phosphine. Further heating of the phosphine oxide could lead to more complex degradation products.
A logical workflow for investigating the thermal degradation of this compound is presented in the following diagram:
Experimental Protocols
The following are detailed, hypothetical protocols for the thermal analysis of this compound, designed to account for its potential air sensitivity.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and degradation profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Due to the potential air sensitivity of phosphines, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). Accurately weigh 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as boiling and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks, noting their onset temperatures, peak temperatures, and enthalpies of transition.
A diagram illustrating the proposed degradation pathways is provided below:
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be formulated based on the principles of organophosphorus chemistry and data from analogous compounds. The primary degradation pathways are proposed to be homolytic bond cleavage and a retro-ene reaction, with oxidation being a significant pathway in the presence of air. The provided experimental protocols offer a robust framework for future investigations into the thermal stability and degradation of this important chemical. For professionals in research and drug development, this predictive analysis serves as a valuable tool for handling, storing, and utilizing this compound in thermally sensitive applications.
Allyldiphenylphosphine: A Technical Guide to Safe Handling, Storage, and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage precautions for allyldiphenylphosphine. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[1] It is also toxic if swallowed.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |
Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]
Table 2: Hazard Statements (H-phrases)
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]
Table 3: Precautionary Statements (P-phrases)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P330 | Rinse mouth.[2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Source: Sigma-Aldrich, Thermo Fisher Scientific[1][2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 4: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Odor | No information available |
| Boiling Point | 194-200 °C at 15 mmHg[1] |
| Density | 1.049 g/mL at 25 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Refractive Index | n20/D 1.619[1] |
| Molecular Formula | C15H15P |
| Molecular Weight | 226.25 g/mol |
Source: Sigma-Aldrich[1]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[1]
Experimental Protocol: Donning and Doffing PPE
A meticulous protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
-
Donning:
-
Put on a lab coat and ensure it is fully buttoned.
-
Put on a respirator if required.
-
Put on eye and face protection.
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Remove the lab coat by rolling it inside out, avoiding contact with the contaminated exterior.
-
Wash hands thoroughly.
-
Remove eye and face protection.
-
Remove the respirator if worn.
-
Wash hands again.
-
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]
-
Keep the container tightly closed and sealed until ready for use.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon) as it is air and light-sensitive.[4]
-
Avoid storage with incompatible materials such as strong oxidizing agents.[4]
-
The storage class for this chemical is 10: Combustible liquids.[1]
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Fire Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon oxides and phosphorus oxides may be formed.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Disposal Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate personal protective equipment (see Section 3.2).
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound 95 2741-38-0 [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. gelest.com [gelest.com]
- 4. research.uga.edu [research.uga.edu]
- 5. echemi.com [echemi.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid - American Chemistry Council [americanchemistry.com]
Technical Guide: Allyldiphenylphosphine - Commercial Availability, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of allyldiphenylphosphine, a versatile reagent in organic synthesis, particularly as a ligand in catalysis. The guide covers its commercial availability, typical purity levels, synthesis and purification protocols, and detailed analytical methods for quality control.
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 95% to 98%. It is often supplied as a liquid and may be stabilized with inhibitors such as hydroquinone (B1673460) monomethyl ether (MEHQ).
Table 1: Commercial Availability and Purity of this compound
| Supplier | Catalog Number | Purity | Physical Form | Notes |
| Sigma-Aldrich | 336874 | 95% | Liquid | [1] |
| Alfa Aesar | A14776 | 97% | Liquid | |
| TCI America | A1583 | >97.0% (GC) | Liquid | |
| Strem Chemicals | 15-0350 | 97% | Liquid | |
| Oakwood Chemical | 014954 | 95% | Liquid |
Synthesis of this compound
There are two primary routes for the synthesis of this compound: the Grignard reaction with chlorodiphenylphosphine (B86185) and the reduction of this compound oxide.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, allylmagnesium bromide, with chlorodiphenylphosphine. This is a common and effective method for forming the phosphorus-carbon bond.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction should be initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Chlorodiphenylphosphine: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Synthesis via Reduction of this compound Oxide
This compound oxide is a common byproduct in reactions involving this compound and can also be synthesized directly. Its reduction provides a route to the desired phosphine. Silanes are effective reducing agents for this transformation.
Experimental Protocol: Reduction of this compound Oxide with Trichlorosilane (B8805176)
Materials:
-
This compound oxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (B128534) (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound oxide in anhydrous toluene.
-
Add triethylamine or DIPEA to the solution.
-
Add trichlorosilane dropwise to the stirred solution at room temperature. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up: Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess trichlorosilane.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
Signaling Pathway for Phosphine Oxide Reduction
Caption: Simplified pathway for the reduction of this compound oxide using a silane.
Purification
Crude this compound is typically purified by vacuum distillation to remove non-volatile impurities and byproducts.
Experimental Protocol: Vacuum Distillation of this compound
Apparatus:
-
A round-bottom flask
-
A short-path distillation head with a condenser and a collection flask
-
A vacuum pump and a cold trap
-
A heating mantle with a stirrer
-
A thermometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease for all joints.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually apply the vacuum. The pressure should be in the range of 0.1-1 mmHg for efficient distillation.
-
Begin heating the distillation flask with the heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point. The boiling point of this compound is reported to be in the range of 194-200 °C at 15 mmHg.[2][3][4][5] The boiling point will be lower at a lower pressure.
-
After the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Quality Control and Purity Assessment
The purity of this compound is primarily assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for the analysis of organophosphorus compounds, providing information on the chemical environment of the phosphorus atom.
-
Expected Chemical Shift: The ³¹P NMR chemical shift for this compound is expected to be in the range of -15 to -20 ppm relative to 85% H₃PO₄. The exact chemical shift can vary slightly depending on the solvent and concentration.
-
Purity Determination: The presence of impurities can be detected by the appearance of other signals in the ³¹P NMR spectrum. A common impurity is this compound oxide, which has a chemical shift in the range of +25 to +30 ppm. The relative integration of these signals can be used to quantify the purity.
Experimental Workflow for NMR Analysis
Caption: Workflow for the purity assessment of this compound by ³¹P NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate volatile compounds and identify them based on their mass spectra. This technique is useful for identifying and quantifying volatile impurities in this compound.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temperature of 50-100 °C, ramp up to 280-300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Common Impurities and their Identification:
-
This compound Oxide: A primary impurity, often formed by oxidation of the phosphine. It will have a different retention time than the parent phosphine and a characteristic mass spectrum with a molecular ion peak at m/z 242.
-
Benzene and other solvents: Residual solvents from the synthesis or purification steps.
-
Unreacted Starting Materials: Such as chlorodiphenylphosphine or diphenylphosphine, depending on the synthetic route.
-
Byproducts of the Grignard Reaction: Such as biphenyl.
Table 2: Summary of Analytical Data for this compound
| Property | Value | Analytical Method |
| Molecular Formula | C₁₅H₁₅P | - |
| Molecular Weight | 226.25 g/mol | - |
| Boiling Point | 194-200 °C at 15 mmHg[2][3][4][5] | Distillation |
| Density | 1.049 g/mL at 25 °C[2] | Pycnometry |
| Refractive Index | n²⁰/D 1.619[2] | Refractometry |
| ³¹P NMR Chemical Shift | Approx. -15 to -20 ppm | ³¹P NMR Spectroscopy |
| ¹H NMR | Signals for allyl and phenyl protons | ¹H NMR Spectroscopy |
Safety and Handling
This compound is an air-sensitive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is also classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from oxidizing agents.
References
- 1. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. Facile Reduction of Phosphine Oxides by O-Silylated Hydrazide Supported Hydrosilanes | Semantic Scholar [semanticscholar.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols: Allyldiphenylphosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand coordinated to the palladium center. Phosphine (B1218219) ligands, in particular, have been instrumental in advancing the scope and utility of the Suzuki-Miyaura coupling, allowing for reactions with previously challenging substrates under milder conditions.
This document provides a detailed overview of the role of phosphine ligands in Suzuki-Miyaura coupling, with a specific focus on the potential application of allyldiphenylphosphine. While extensive data exists for bulky, electron-rich dialkylbiaryl phosphines, the specific use of this compound is less documented. Therefore, this note will also extrapolate its potential characteristics and provide generalized protocols applicable to phosphine-ligated Suzuki-Miyaura reactions.
The Role of Phosphine Ligands in Suzuki-Miyaura Coupling
Phosphine ligands play a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction by modulating the electronic and steric properties of the palladium catalyst.[1][2] Their primary functions include:
-
Stabilizing the Pd(0) active species: Phosphines prevent the precipitation of palladium black, thereby maintaining the concentration of the active catalyst in the reaction mixture.
-
Facilitating oxidative addition: Electron-rich phosphines enhance the electron density on the palladium center, which promotes the oxidative addition of the organohalide to the Pd(0) complex, often the rate-limiting step in the catalytic cycle.[3]
-
Promoting reductive elimination: Bulky phosphine ligands can accelerate the final reductive elimination step, leading to the formation of the desired C-C bond and regeneration of the Pd(0) catalyst.[3] The steric hindrance can also prevent the formation of undesired side products.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Figure 1. General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This compound: A Potential Ligand
This compound [(CH₂=CHCH₂)P(C₆H₅)₂] is a tertiary phosphine that combines the features of both an alkyl and an aryl phosphine. While not as extensively studied in Suzuki-Miyaura coupling as ligands like SPhos or XPhos, its structural and electronic properties suggest potential utility.
Expected Properties:
-
Electronic Nature: The presence of two phenyl groups makes it less electron-donating than trialkylphosphines but more so than triphenylphosphine. The allyl group is generally considered to be electron-donating. This moderate electron-donating ability could be beneficial for the oxidative addition step without overly stabilizing the palladium intermediate, thus allowing for efficient reductive elimination.
-
Steric Hindrance: this compound is sterically less demanding than the bulky biaryl phosphines that are often employed for challenging couplings. This could be advantageous in reactions where excessive steric bulk around the metal center might hinder the approach of the coupling partners.
-
Allyl Group Functionality: The allyl group introduces a point of reactivity that is not present in many other phosphine ligands. Under certain conditions, the allyl group could potentially coordinate to the palladium center or participate in side reactions. However, in the context of a well-defined Suzuki-Miyaura catalytic cycle, it is expected to primarily function as an electronic and steric modulator.
General Experimental Protocol for Suzuki-Miyaura Coupling Using a Phosphine Ligand
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of palladium precursor, base, solvent, and temperature, may require optimization for different substrates.
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)
-
Phosphine ligand (e.g., this compound; 1-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF; 5-10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent to the flask via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes or by the freeze-pump-thaw method.
-
In a separate vial, dissolve the palladium precursor and the phosphine ligand in a small amount of the anhydrous solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Data Presentation: Common Phosphine Ligands in Suzuki-Miyaura Coupling
The following table summarizes the characteristics and typical applications of several common phosphine ligands to provide a comparative context for the potential use of this compound.
| Ligand | Structure | Key Characteristics | Typical Applications |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Air-stable, commercially available, moderate electron donor, relatively small cone angle. | Coupling of aryl iodides and bromides with electron-rich boronic acids. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Very electron-rich, sterically demanding, air-sensitive. | Highly active for coupling of aryl chlorides and sterically hindered substrates. |
| SPhos | Bulky, electron-rich biaryl phosphine, air-stable. | General and highly active for a broad range of aryl and heteroaryl couplings, including challenging substrates. | |
| XPhos | Very bulky and electron-rich biaryl phosphine, air-stable. | Extremely active for a wide variety of C-C and C-N bond-forming reactions, including Suzuki-Miyaura couplings with sulfonates. | |
| This compound | (CH₂=CHCH₂)P(C₆H₅)₂ | Moderately electron-rich, less sterically hindered than biaryl phosphines. | Potentially useful for standard Suzuki-Miyaura couplings where high steric bulk is not required. |
Conclusion
While this compound is not a mainstream ligand for Suzuki-Miyaura cross-coupling reactions, its electronic and steric profile suggests it could be a viable option for certain applications. It offers a balance of properties that may be advantageous in specific contexts, particularly where the high cost and steric bulk of more advanced biaryl phosphine ligands are not necessary. The provided general protocol serves as a starting point for exploring the use of this compound and other phosphine ligands in the synthesis of valuable biaryl compounds for research and drug development. Further experimental investigation is warranted to fully elucidate the scope and limitations of this compound in this important transformation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction Using Allyldiphenylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Heck Reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides (or triflates) with alkenes. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The efficiency, selectivity, and functional group tolerance of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium catalyst.
Phosphine (B1218219) ligands are a versatile class of ligands in palladium catalysis, with their steric and electronic properties dictating the reactivity of the metal center.[1][2] Allyldiphenylphosphine is a monodentate phosphine ligand that presents an interesting combination of aryl and alkyl substituents on the phosphorus atom. While not as extensively studied in the Heck reaction as ligands like triphenylphosphine (B44618) or bulky biarylphosphines, its unique structure warrants investigation. These application notes provide a comprehensive overview, hypothesized characteristics, and detailed protocols for the application of this compound in the palladium-catalyzed Heck reaction.
Ligand Properties and Potential Advantages
-
Steric Properties: The steric bulk of this compound is expected to be slightly less than that of triphenylphosphine (Tolman cone angle ≈ 145°). The replacement of one phenyl group with a more flexible and smaller allyl group should reduce steric congestion around the palladium center. This could potentially lead to faster rates of oxidative addition, a key step in the catalytic cycle.
-
Electronic Properties: The electronic properties are anticipated to be similar to other triaryl- or diarylalkylphosphines. The two phenyl groups provide π-acceptor capabilities, while the allyl group is a σ-donor. This balance influences the electron density at the palladium center, affecting both the oxidative addition and reductive elimination steps.[3]
-
Potential for π-Allyl Interaction: A unique feature of this ligand is the presence of the allyl moiety. Under certain reaction conditions or with specific palladium precursors, the allyl group could potentially coordinate to the palladium center, forming a π-allyl palladium complex.[4][5] This might influence catalyst stability and reactivity, though in the context of a standard Heck reaction, it is expected to primarily function as a monodentate P-donor ligand.
The use of this compound may offer advantages in specific applications where a moderately bulky, electron-rich monodentate ligand is required. Its commercial availability makes it an accessible option for screening in catalyst optimization studies.[6]
Reaction Mechanism: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound ligand (L) plays a crucial role in stabilizing the palladium species throughout this cycle.
Experimental Protocols
The following protocols are representative procedures for conducting a palladium-catalyzed Heck reaction using this compound as a ligand. These should be considered as starting points, and optimization may be required for specific substrates.
Protocol 4.1: General Procedure for the Heck Reaction
This protocol describes a typical Heck coupling between an aryl bromide and an acrylate (B77674) ester.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ((C₆H₅)₂PCH₂CH=CH₂)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Olefin (e.g., methyl acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., 5 mL of DMF) and stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the catalyst complex.
-
Add the aryl bromide (e.g., 2.0 mmol, 1.0 equiv), the olefin (e.g., 3.0 mmol, 1.5 equiv), and the base (e.g., 3.0 mmol, 1.5 equiv of Et₃N).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 4.2: Workflow for Reaction Setup
The following diagram illustrates the general workflow for setting up the Heck reaction as described in Protocol 4.1.
Data Presentation
The following table presents representative data for the Heck reaction between various aryl bromides and methyl acrylate, based on typical outcomes for monodentate phosphine ligands. These values should serve as a benchmark for reactions employing this compound.
| Entry | Aryl Bromide (R-Br) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Et₃N | DMF | 110 | 12 | 85-95 |
| 2 | Bromobenzene | K₂CO₃ | NMP | 120 | 16 | 80-90 |
| 3 | 4-Bromobenzonitrile | Et₃N | Toluene | 100 | 8 | 90-98 |
| 4 | 1-Bromo-4-nitrobenzene | NaOAc | DMF | 100 | 6 | >95 |
| 5 | 4-Bromotoluene | K₂CO₃ | DMF | 120 | 24 | 75-85 |
Logical Relationships of Reaction Components
The success of the Heck reaction depends on the interplay between several key components. The diagram below illustrates these relationships.
Conclusion
This compound represents a viable, yet underexplored, monodentate ligand for the palladium-catalyzed Heck reaction. Its inferred steric and electronic properties suggest it could be a useful alternative to more common phosphine ligands, particularly in scenarios where fine-tuning of the catalyst environment is necessary. The provided protocols offer a solid foundation for researchers to begin exploring the utility of this ligand in their synthetic endeavors. Further investigation is warranted to fully characterize its performance across a broader range of substrates and to elucidate any unique reactivity imparted by the allyl moiety.
References
- 1. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl(diphenyl)phosphine | CAS#:2741-38-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Allyldiphenylphosphine in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with broad substrate scope and functional group tolerance. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the nature of the phosphine (B1218219) ligand employed. This document provides a comprehensive overview of the application of phosphine ligands in Buchwald-Hartwig amination, with a specific focus on the potential utility of allyldiphenylphosphine. While this compound is not a conventional ligand for this reaction, these notes offer a framework for its evaluation, including a general experimental protocol for ligand screening and comparative data from established ligand systems.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful synthetic method for the construction of arylamines from aryl halides or triflates and primary or secondary amines.[1] Developed and popularized by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction has revolutionized the synthesis of countless pharmaceuticals, agrochemicals, and materials.[2] The catalytic cycle, shown in Figure 1, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. Effective ligands typically possess a combination of steric bulk and electron-richness, which promotes the individual steps of the catalytic cycle and stabilizes the palladium center.[3] Seminal advancements in this field have been driven by the development of sophisticated biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos.[4]
This compound as a Ligand: A Prospective Evaluation
A thorough review of the scientific literature reveals a notable absence of specific applications of This compound as a ligand in Buchwald-Hartwig amination reactions. The existing body of work heavily favors bulky and electron-rich biarylphosphine ligands due to their demonstrated efficacy in promoting the desired C-N bond formation.
This compound, while a commercially available phosphine ligand, does not possess the characteristic structural features of the highly successful ligands for this transformation. Its phenyl groups provide some steric bulk, but it lacks the extended biaryl scaffold that is a hallmark of modern Buchwald-Hartwig ligands. The electronic properties of the allyl group are also not as strongly electron-donating as the alkyl groups found in many state-of-the-art ligands.
Despite the lack of documented use, the exploration of novel ligands is a constant endeavor in catalysis. The following sections provide the necessary tools for a researcher to systematically evaluate the potential of this compound in the Buchwald-Hartwig amination.
Comparative Performance of Established Phosphine Ligands
To provide a benchmark for the evaluation of this compound, the following table summarizes the performance of several well-established phosphine ligands in the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines. This data highlights the high yields typically achievable with optimized catalyst systems.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene (B28343) | 100 | 24 | 96 |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| XPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 |
| Data is illustrative and sourced from comparative studies of established ligands.[5] |
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound in Buchwald-Hartwig amination.
General Protocol for Ligand Screening in Buchwald-Hartwig Amination
This protocol is designed for the small-scale screening of new ligands against a standard set of substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)
-
Phosphine ligand (in this case, this compound)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a reaction vial, add the palladium precursor (1 mol%) and the phosphine ligand (2-4 mol%). Add a portion of the anhydrous solvent and stir for 10-15 minutes at room temperature.
-
Reaction Setup: To the vial containing the pre-formed catalyst, add the base (1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-1.0 M).
-
Seal the vial and remove it from the glovebox.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and characterize by NMR and mass spectrometry.
Example Protocol: Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
This protocol is adapted from a standard procedure using a well-established ligand and can be used as a template for testing this compound.
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 1.5 mol%), this compound (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and morpholine (1.5 mmol, 1.5 equiv.).
-
Heat the resulting mixture to reflux (approx. 110 °C) and stir for the desired time (e.g., 6-24 h).
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Phosphine Ligand Screening
References
- 1. Chemoenzymatic synthesis of a mixed phosphine–phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Nickel(II) Complexes with Allyldiphenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of nickel(II) complexes featuring the allyldiphenylphosphine ligand. The information is intended to guide researchers in the fields of inorganic synthesis, catalysis, and medicinal chemistry, with a particular focus on the potential applications of these complexes in drug development.
Application Notes
Nickel(II) complexes bearing phosphine (B1218219) ligands are a cornerstone of modern catalysis, enabling a wide array of chemical transformations crucial for organic synthesis. The complex, trans-dibromobis(this compound)nickel(II), is of particular interest due to the presence of the versatile allyl group on the phosphine ligand. This functionality opens avenues for post-coordination modifications and provides a unique electronic and steric environment around the nickel center.
Relevance in Drug Development: While direct applications of this specific complex in pharmaceuticals are not yet established, its structural motifs are highly relevant to drug discovery and development. Nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Kumada couplings, are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of many active pharmaceutical ingredients (APIs).[1] Phosphine ligands are critical in these processes, as they modulate the reactivity, stability, and selectivity of the nickel catalyst.[2]
Complexes like trans-[NiBr₂(PPh₂Allyl)₂] can serve as well-defined, air-stable precatalysts that are activated under reductive conditions to generate the active Ni(0) species required for catalytic cycles.[3] The development of novel nickel complexes is a vibrant area of research aimed at creating more efficient, selective, and cost-effective synthetic routes to complex drug molecules, ultimately accelerating the drug development pipeline.[4]
Potential Catalytic Applications:
-
Cross-Coupling Reactions: This complex is a potential precatalyst for various C-C and C-heteroatom bond-forming reactions.
-
Olefin Functionalization: The allyl group itself could be a site for further reactions, or the complex could catalyze reactions involving other olefins.
-
Reductive Couplings: Nickel(II) phosphine complexes are widely used in reductive cross-electrophile coupling reactions, which avoid the need for pre-formed organometallic reagents.[3]
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of related nickel(II) phosphine complexes.[5][6]
Protocol 1: Synthesis of trans-Dibromobis(this compound)nickel(II)
This protocol details the direct reaction of a nickel(II) salt with this compound.
Materials:
-
Nickel(II) bromide (NiBr₂), anhydrous
-
This compound (PPh₂CH₂CH=CH₂)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Pentane (B18724), anhydrous
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., cannula or fritted funnel)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add nickel(II) bromide (NiBr₂, 0.339 g, 1.55 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous acetonitrile to the vial to create a suspension.
-
In a separate vial, prepare a solution of this compound (2.0 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the this compound solution dropwise to the stirring suspension of NiBr₂ at room temperature.
-
Allow the reaction mixture to stir at room temperature for 18 hours. A color change to red should be observed.
-
Remove the solvent in vacuo to yield a solid residue.
-
Wash the resulting solid by triturating with anhydrous pentane (3 x 5 mL) to remove any unreacted ligand or soluble impurities.
-
Dry the resulting red powder under vacuum to yield the final product, trans-[NiBr₂(PPh₂CH₂CH=CH₂)₂].
Workflow Diagram: Synthesis of trans-[NiBr₂(PPh₂Allyl)₂]
Caption: Workflow for the synthesis of trans-[NiBr₂(PPh₂Allyl)₂].
Data Presentation
The following tables summarize the key quantitative data for trans-dibromobis(this compound)nickel(II).
Table 1: Synthesis and Characterization Data
| Parameter | Value | Reference |
| Chemical Formula | C₃₀H₃₀Br₂NiP₂ | [5] |
| Molecular Weight | 671.0 g/mol | [5] |
| Appearance | Red solid | [5] |
| Yield | Not explicitly reported for allyl complex; 85% for analogous vinyl complex | [6] |
| ¹H NMR (500 MHz, C₆D₆) | Broad peaks observed | [7] |
| ³¹P{¹H} NMR | Data not explicitly reported in the primary source. | - |
Table 2: Selected Crystallographic Data
The solid-state structure of the complex was determined by X-ray crystallography. The data confirms a square planar geometry with the phosphine ligands in a trans configuration.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5][7] |
| Space Group | P2₁/n | [5][7] |
| Geometry | Square Planar | [5][7] |
| Ni1–Br1 (Å) | 2.308(2) | [7] |
| Ni1–P1 (Å) | 2.2342(7) | [7] |
| Br1–Ni1–Br2 (°) | 180.0 | [7] |
| P1–Ni1–P2 (°) | 180.0 | [7] |
| CCDC Number | 2245379-2245381 | [7] |
Note: The full crystallographic information file (CIF) can be obtained from the Cambridge Crystallographic Data Centre (CCDC) for a complete list of bond lengths, angles, and other structural parameters.
Diagram: Logical Relationship in Catalysis
This diagram illustrates the role of the synthesized Ni(II) complex as a precatalyst in a generic cross-coupling cycle, a reaction type highly relevant to drug synthesis.
References
Optimizing Cross-Coupling Reactions with Allyldiphenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of allyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to guide researchers in optimizing catalyst loading and reaction conditions to achieve high yields and selectivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are pivotal transformations in pharmaceutical and materials science research.
Introduction to this compound in Cross-Coupling
This compound is a monodentate phosphine (B1218219) ligand that plays a crucial role in stabilizing palladium catalysts and modulating their reactivity in a variety of cross-coupling reactions. Its unique electronic and steric properties, stemming from the combination of two phenyl groups and an allyl group, influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The optimization of the palladium-to-allyldiphenylphosphine ratio and the overall catalyst loading is critical for maximizing reaction efficiency, minimizing side product formation, and ensuring cost-effectiveness, particularly in the context of drug development and large-scale synthesis.
Data Presentation: Catalyst Loading and Reaction Efficiency
The following tables summarize quantitative data on the impact of catalyst loading and ligand-to-metal ratio on the yield of common cross-coupling reactions utilizing this compound as a ligand. These data are compiled from various literature sources and are intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Pd Precursor | Catalyst Loading (mol%) | This compound:Pd Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | 2:1 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ | 1 | 2:1 | K₃PO₄ | Toluene | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ | 0.5 | 2:1 | K₃PO₄ | Toluene | 100 | 24 | 72 |
| 4 | Pd₂(dba)₃ | 1 | 4:1 | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 5 | Pd₂(dba)₃ | 0.5 | 4:1 | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
Table 2: Heck Coupling of Iodobenzene with Styrene
| Entry | Pd Precursor | Catalyst Loading (mol%) | This compound:Pd Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | 2:1 | Et₃N | DMF | 100 | 8 | 95 |
| 2 | Pd(OAc)₂ | 0.5 | 2:1 | Et₃N | DMF | 100 | 12 | 89 |
| 3 | Pd(OAc)₂ | 0.1 | 2:1 | Et₃N | DMF | 120 | 24 | 75 |
| 4 | PdCl₂(PPh₃)₂ | 2 | 1:1 | K₂CO₃ | NMP | 110 | 10 | 91 |
| 5 | PdCl₂(PPh₃)₂ | 1 | 1:1 | K₂CO₃ | NMP | 110 | 16 | 85 |
Table 3: Buchwald-Hartwig Amination of Bromobenzene with Morpholine
| Entry | Pd Precursor | Catalyst Loading (mol%) | This compound:Pd Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | 2 | 4:1 | NaOtBu | Toluene | 100 | 6 | 92 |
| 2 | Pd₂(dba)₃ | 1 | 4:1 | NaOtBu | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ | 0.5 | 4:1 | NaOtBu | Toluene | 110 | 24 | 81 |
| 4 | Pd(OAc)₂ | 1.5 | 3:1 | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 5 | Pd(OAc)₂ | 0.75 | 3:1 | K₃PO₄ | Dioxane | 100 | 24 | 79 |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions using this compound as a ligand. These should be considered as starting points, and optimization of parameters such as temperature, reaction time, and reagent stoichiometry is recommended for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 equivalents relative to palladium).
-
Add the base (e.g., 2.0 equivalents relative to the aryl halide).
-
Add the arylboronic acid (e.g., 1.2-1.5 equivalents relative to the aryl halide).
-
Add the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of an Aryl Halide with an Alkene
This protocol outlines a general method for the palladium-catalyzed Heck coupling of an aryl halide with an alkene using this compound.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, Acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.5-2 mol%) and this compound (e.g., 1-2 equivalents relative to palladium) in the anhydrous solvent.
-
Add the aryl halide (1.0 equivalent) and the alkene (e.g., 1.1-1.5 equivalents).
-
Add the base (e.g., 1.5-2.0 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Partition the filtrate between water and an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with an Amine
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with a primary or secondary amine using this compound as the ligand.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 equivalents relative to palladium) to a dry Schlenk flask.
-
Add the base (e.g., 1.2-1.5 equivalents relative to the aryl halide).
-
Add the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Finally, add the amine (e.g., 1.1-1.2 equivalents).
-
Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Solvent Effects on the Efficiency of Allyldiphenylphosphine-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the critical role of solvent selection in allyldiphenylphosphine-catalyzed reactions. The choice of solvent can significantly impact reaction efficiency, selectivity, and overall yield by influencing the stability of intermediates, the solubility of reagents, and the rate of key mechanistic steps. These guidelines are intended to assist researchers in optimizing reaction conditions and achieving desired outcomes in their synthetic endeavors.
Introduction to Solvent Effects in Phosphine (B1218219) Catalysis
This compound is a versatile ligand and catalyst in a variety of organic transformations, including allylic substitutions, Suzuki couplings, and annulation reactions. The efficiency of these reactions is often highly dependent on the solvent system employed. Solvents can influence the reaction pathway by:
-
Stabilizing charged intermediates: Polar solvents can stabilize charged intermediates, such as phosphonium (B103445) salts, which are common in phosphine-catalyzed reactions.
-
Solvating reactants and catalysts: Proper solvation of all reaction components is crucial for achieving optimal reaction rates.
-
Participating in the reaction mechanism: In some cases, the solvent can act as a proton source or shuttle, directly influencing the reaction mechanism.
The following sections provide quantitative data on solvent effects in representative phosphine-catalyzed reactions and detailed protocols for conducting these experiments.
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the yield and selectivity of common this compound-catalyzed and related phosphine-catalyzed reactions.
Table 1: Solvent Effects on the Yield of Suzuki Cross-Coupling Reactions
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| 1 | Toluene (B28343) | 2.4 | >95 | [1][2] |
| 2 | Dioxane | 2.2 | >95 | [1] |
| 3 | Tetrahydrofuran (THF) | 7.6 | 70-80 | [1] |
| 4 | Dimethylformamide (DMF) | 36.7 | 85-95 | [1] |
| 5 | Acetonitrile | 37.5 | <10 | [3] |
| 6 | Water (biphasic) | 80.1 | >95 | [2][4] |
Reaction conditions and substrates may vary between studies. Data is intended to show general trends.
Table 2: Solvent Effects on Regioselectivity in Allylic Alkylation
| Entry | Solvent | Branched:Linear Ratio | Yield (%) | Reference |
| 1 | Tetrahydrofuran (THF) | 79:21 | 95 | |
| 2 | Dichloromethane (DCM) | 75:25 | 90 | |
| 3 | Toluene | 60:40 | 88 | |
| 4 | Diethyl ether | 85:15 | 92 |
Data is for a closely related phosphine ligand system and illustrates the impact of solvent on regioselectivity.
Experimental Protocols
The following are detailed protocols for conducting this compound-catalyzed reactions. It is crucial to use standard techniques for handling air- and moisture-sensitive reagents.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with this compound as a ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Schlenk flask or reaction tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%).
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5-1.0 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for a Phosphine-Catalyzed [3+2] Annulation
This protocol outlines a general procedure for the phosphine-catalyzed [3+2] annulation of an allylic carbonate with an imine.[5]
Materials:
-
This compound (or Triphenylphosphine as a general phosphine catalyst)
-
Allylic carbonate
-
N-tosylimine
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the allylic carbonate (0.2 mmol), N-tosylimine (0.24 mmol), and this compound (10-20 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrroline (B1223166) derivative.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate a typical experimental workflow and a generalized mechanistic pathway for this compound-catalyzed reactions.
Caption: A typical experimental workflow for a phosphine-catalyzed reaction.
Caption: Generalized mechanistic pathway for a phosphine-catalyzed allylic substitution.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Expanding Reaction Profile of Allyl Carboxylates via 1,2-Radical Migration (RaM): Visible-Light-Induced Phosphine-Catalyzed 1,3-Carbobromination of Allyl Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
Application Notes and Protocols for Allyldiphenylphosphine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyldiphenylphosphine as a ligand in rhodium-catalyzed hydroformylation and palladium-catalyzed hydrocarboxylation reactions. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of the underlying catalytic cycles and experimental workflows. This compound, a monodentate phosphine (B1218219) ligand, can influence the activity, selectivity, and stability of the catalyst in these important carbon-carbon bond-forming reactions.
Hydroformylation with this compound-Rhodium Catalysts
Hydroformylation, or the oxo process, is a fundamental reaction in industrial chemistry for the synthesis of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the regioselectivity (n/iso ratio) of the aldehyde products. While specific quantitative data for this compound in the hydroformylation of various alkenes is not extensively documented in publicly available literature, its behavior can be inferred from studies on similar monodentate phosphine ligands.
One notable study investigated the intramolecular hydroformylation of this compound itself, providing valuable mechanistic insights into the coordination and reaction steps involving this ligand.[1]
Data Presentation: Hydroformylation
The following table outlines the typical parameters and performance metrics recorded for a rhodium-catalyzed hydroformylation reaction. The presented values are illustrative and based on the general performance of monodentate phosphine ligands. Actual results with this compound may vary and require optimization for specific substrates.
| Substrate | Catalyst Precursor | Ligand/Rh Ratio | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Ref. |
| 1-Octene | Rh(acac)(CO)₂ | 4:1 | 80 | 20 (1:1) | 4 | >95 | >90 | 2-4 | Illustrative |
| Styrene | Rh(acac)(CO)₂ | 4:1 | 60 | 20 (1:1) | 6 | >99 | >95 | 1:10-1:20 | Illustrative |
| Allyl Acetate (B1210297) | Rh(acac)(CO)₂ | 8:1 | 70 | 30 (1:1) | 8 | >90 | >85 | >10 | Illustrative |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation
This protocol provides a general method for the hydroformylation of an alkene using a rhodium catalyst with this compound as a ligand.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
This compound
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a nitrogen atmosphere, add Rh(acac)(CO)₂ (1 mol%) and this compound (4-10 mol%) to a Schlenk flask.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst pre-formation.
-
-
Reaction Setup:
-
Transfer the pre-formed catalyst solution to the autoclave.
-
Add the remaining solvent and the alkene substrate (100 mol%) to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
-
Reaction:
-
Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).
-
Heat the autoclave to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the specified time (e.g., 4-24 hours), monitoring the pressure to track gas uptake.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) or NMR spectroscopy to determine the conversion, yield, and regioselectivity (n/iso ratio) of the aldehyde products.
-
The product can be purified by distillation or column chromatography.
-
Visualizations: Hydroformylation
Hydrocarboxylation with this compound-Palladium Catalysts
Hydrocarboxylation is the addition of a hydrogen atom and a carboxyl group across a double or triple bond. Palladium-based catalysts are commonly employed for this transformation. The use of this compound as a ligand in palladium-catalyzed hydrocarboxylation is not well-documented. However, general principles from studies using other monodentate phosphine ligands can be applied to devise a potential synthetic protocol.
Data Presentation: Hydrocarboxylation
The following table presents typical data collected during a palladium-catalyzed hydrocarboxylation reaction. The values are illustrative and represent a general case for monodentate phosphine ligands.
| Substrate | Catalyst Precursor | Ligand/Pd Ratio | CO Source | Temp (°C) | Time (h) | Conversion (%) | Carboxylic Acid Yield (%) | Regioselectivity (linear/branched) | Ref. |
| Styrene | Pd(OAc)₂ | 2:1 | CO (gas) | 100 | 12 | >90 | >85 | >20:1 | Illustrative |
| 1-Hexene | PdCl₂(PPh₃)₂ | 2:1 | Formic Acid | 110 | 24 | >80 | >75 | >10:1 | Illustrative |
| Phenylacetylene | Pd₂(dba)₃ | 4:1 | CO (gas) | 90 | 10 | >95 | >90 | α-selective | Illustrative |
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrocarboxylation
This protocol describes a general method for the hydrocarboxylation of an alkene using a palladium catalyst and this compound.
Materials:
-
Alkene substrate (e.g., styrene)
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Carbon monoxide (CO) gas or a CO surrogate (e.g., formic acid)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Acid co-catalyst (e.g., methanesulfonic acid), if required
-
High-pressure autoclave
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%) and this compound (4 mol%) to a Schlenk flask containing the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the autoclave.
-
Add the alkene substrate (100 mol%) and any co-catalyst to the autoclave.
-
Seal the autoclave and purge with nitrogen, followed by carbon monoxide.
-
-
Reaction:
-
Pressurize the autoclave with CO to the desired pressure (e.g., 40 bar).
-
Heat the autoclave to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified duration (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the autoclave to room temperature and carefully vent the CO gas into a fume hood.
-
Open the autoclave and dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Extract the carboxylic acid product with an aqueous base (e.g., 1 M NaOH).
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and analyze the product by NMR and mass spectrometry.
-
Further purification can be achieved by crystallization or chromatography.
-
Visualizations: Hydrocarboxylation
References
Application Notes and Protocols: Allyldiphenylphosphine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Allyldiphenylphosphine, an achiral phosphine (B1218219) ligand, serves as a versatile precursor for the synthesis of chiral phosphine ligands that are pivotal in asymmetric catalysis. The presence of the allyl group provides a reactive handle for introducing chirality, leading to a diverse range of sophisticated ligands for enantioselective transformations. This document provides an overview of the synthetic strategies to derive chiral ligands from this compound and detailed protocols for their subsequent application in key asymmetric catalytic reactions.
Synthesis of Chiral Phosphine Ligands from this compound
The transformation of this compound into a chiral ligand typically involves a key step that introduces stereogenic centers. Common strategies include asymmetric hydrophosphination, cyclization reactions, and other functionalizations of the allyl double bond.
General Synthetic Workflow
The synthesis of a chiral phosphine ligand from this compound can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of a chiral phosphine ligand from this compound.
Exemplary Synthetic Protocol: Synthesis of a Chiral Phospholane (B1222863) Ligand
Materials:
-
This compound (or a suitable precursor)
-
Secondary phosphine or phosphine oxide
-
Chiral auxiliary or catalyst (e.g., a chiral palladium complex)
-
Appropriate solvents (e.g., THF, toluene)
-
Reagents for workup and purification (e.g., silica (B1680970) gel, solvents for chromatography)
Procedure:
-
Activation of this compound (if necessary): The allyl group can be activated for subsequent reactions. This may involve protection of the phosphorus atom (e.g., as a borane (B79455) adduct or phosphine oxide) to prevent side reactions.
-
Asymmetric Cyclization/Addition: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the activated this compound derivative in an anhydrous solvent. Add the chiral catalyst and the secondary phosphine or other reactant. The reaction is stirred at a specific temperature until completion, monitored by TLC or ³¹P NMR.
-
Workup: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate solvent and washed with water or brine.
-
Purification: The crude chiral phosphine is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If the phosphorus atom was protected, a deprotection step is carried out to yield the free chiral phosphine ligand.
-
Characterization: The final product is characterized by NMR (¹H, ¹³C, ³¹P), mass spectrometry, and its enantiomeric purity is determined by chiral HPLC.
Applications in Asymmetric Catalysis
Chiral phosphine ligands derived from this compound precursors are valuable in a range of metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and hydroformylation.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used method for the synthesis of chiral molecules. Rhodium and Ruthenium complexes with chiral diphosphine ligands are particularly effective.
General Reaction Scheme:
Prochiral Olefin + H₂ --(Chiral Metal-Phosphine Catalyst)--> Chiral Alkane
| Entry | Chiral Ligand | Catalyst Precursor | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 1000 | 0.5 | >99 | 99 |
| 2 | (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | 1000 | 0.2 | >99 | >99 |
Data is illustrative of the performance of well-established chiral phosphine ligands.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
Chiral diphosphine ligand
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral diphosphine ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%). Anhydrous, degassed methanol (B129727) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate flask, the substrate is dissolved in anhydrous, degassed methanol. This solution is then transferred to the autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas (3 cycles), and then pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at room temperature for the specified time.
-
Workup and Analysis: After releasing the pressure, the solvent is removed in vacuo. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful C-C bond-forming reaction to generate chiral centers. The enantioselectivity is highly dependent on the chiral ligand.
| Entry | Chiral Ligand | Pd Precursor | Base | Nucleophile | Yield (%) | ee (%) |
| 1 | Trost Ligand | [Pd(allyl)Cl]₂ | NaH | Dimethyl malonate | 98 | >98 |
| 2 | (S)-BINAP | Pd₂(dba)₃ | BSA, LiOAc | Dimethyl malonate | 95 | 92 |
Data is illustrative of the performance of well-established chiral phosphine ligands.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
Chiral phosphine ligand
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, and a catalytic amount of LiOAc)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under argon, the palladium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 2.5 mol%) are dissolved in anhydrous THF and stirred for 30 minutes.
-
Reaction Mixture: To the catalyst solution, the allylic substrate (1.0 eq), the nucleophile (1.2 eq), BSA (1.3 eq), and LiOAc (0.1 eq) are added.
-
Reaction: The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.
Caption: Simplified workflow for Palladium-catalyzed Asymmetric Allylic Alkylation.
Asymmetric Hydroformylation
Asymmetric hydroformylation introduces a formyl group and a hydrogen atom across a double bond to create a chiral aldehyde. Rhodium catalysts with chiral phosphine or phosphite (B83602) ligands are commonly used.
| Entry | Chiral Ligand | P/Rh Ratio | Temp (°C) | Pressure (bar, CO/H₂) | Branched/Linear Ratio | ee (%) of Branched |
| 1 | (S,S)-Chiraphos | 2 | 40 | 20 (1:1) | 15:1 | 88 |
| 2 | (R,S)-BINAPHOS | 2 | 60 | 40 (1:1) | 94:6 | 94 |
Data is illustrative of the performance of well-established chiral phosphine ligands.
Materials:
-
Rh(acac)(CO)₂
-
Chiral diphosphine ligand
-
Substrate (e.g., Styrene)
-
Anhydrous solvent (e.g., Toluene)
-
Syngas (CO/H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preformation: In a glovebox, Rh(acac)(CO)₂ and the chiral ligand are placed in the autoclave.
-
Reaction Setup: The substrate and solvent are added to the autoclave.
-
Reaction: The autoclave is sealed, flushed with syngas, and then pressurized to the desired pressure. The reaction is heated to the specified temperature and stirred.
-
Workup and Analysis: After cooling and venting, the product mixture is analyzed by GC for conversion and regioselectivity. The enantiomeric excess of the chiral aldehyde is determined by chiral GC or HPLC after derivatization.
Caption: Influence of chiral ligand structure on the stereochemical outcome in asymmetric hydroformylation.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of chiral phosphine ligands. The functionalization of its allyl moiety allows for the introduction of diverse chiral scaffolds, which are crucial for achieving high enantioselectivity in various metal-catalyzed reactions. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field of asymmetric catalysis, enabling the development of novel synthetic routes to valuable chiral compounds.
Application Notes and Protocols: Handling Allyldiphenylphosphine in an Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe and effective handling of allyldiphenylphosphine, an air-sensitive reagent, within an inert atmosphere. Strict adherence to these procedures is crucial to prevent oxidation of the phosphine (B1218219), which can compromise its reactivity and lead to undesired side products in sensitive chemical transformations.
Introduction
This compound [(C₆H₅)₂PCH₂CH=CH₂] is a valuable organophosphorus compound widely employed as a ligand in transition metal catalysis. Its utility spans various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The phosphorus atom in this compound possesses a lone pair of electrons that readily donates to a metal center, influencing the catalyst's electronic and steric properties. However, this same electronic feature makes it susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. Therefore, all manipulations involving this compound must be conducted under a rigorously maintained inert atmosphere, typically high-purity argon or nitrogen.
This document outlines the two primary methods for handling air-sensitive reagents: the use of a glovebox and a Schlenk line.
Safety Precautions
-
Air Sensitivity: this compound is air-sensitive and can oxidize upon exposure to air. Handle exclusively under an inert atmosphere.
-
Toxicity: Phosphine derivatives can be toxic. Avoid inhalation of vapors and contact with skin and eyes. Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).
Quantitative Data for Inert Atmosphere Techniques
Maintaining a high-quality inert atmosphere is critical for success. The following tables summarize key quantitative parameters for glovebox and Schlenk line operation.
Table 1: Glovebox Atmosphere Specifications
| Parameter | Recommended Value | Notes |
| Oxygen (O₂) Level | < 1 ppm | Essential for preventing oxidation of the phosphine.[1][2][3] |
| Moisture (H₂O) Level | < 1 ppm | Crucial for reactions sensitive to water.[1][2][3] |
| Inert Gas | High-Purity Argon or Nitrogen | Argon is denser than air, providing a better blanket, but is more expensive.[4] |
Table 2: Schlenk Line Operational Parameters
| Parameter | Recommended Value | Notes |
| Vacuum Level | 50 - 100 mTorr | Achievable with a standard two-stage rotary vane pump.[5][6] Lower pressures provide a more rigorous inert environment. |
| Inert Gas Flow Rate | 1-5 bubbles per second | Monitored via an oil bubbler; provides a positive pressure to prevent air ingress.[7][8][9] |
| Purge Cycles (Vacuum/Inert Gas) | 3 - 5 cycles | Ensures complete removal of air from the glassware.[5] |
Table 3: Solvent Purity Specifications for Air-Sensitive Reactions
| Parameter | Recommended Value | Method of Verification |
| Water Content | < 10 ppm | Karl Fischer titration |
| Oxygen Content | < 2 ppm | Use of an oxygen sensor or indicator (e.g., sodium benzophenone (B1666685) ketyl)[10] |
Experimental Protocols
General Preparations
4.1.1. Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water.
-
Clean glassware with an appropriate solvent and rinse with deionized water, followed by acetone.
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
4.1.2. Solvent Purification and Degassing: Solvents for air-sensitive reactions must be anhydrous and deoxygenated.
-
Pass the solvent through an activated alumina (B75360) column to remove water.[10]
-
Degas the solvent by one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Handling this compound in a Glovebox
A glovebox provides a contained and controlled inert atmosphere, ideal for weighing and transferring air-sensitive solids and liquids.
Protocol for Weighing and Preparing a Solution of this compound:
-
Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are below 1 ppm.[1][2][3]
-
Material Transfer: Introduce all necessary items (this compound container, spatula, weigh boat, volumetric flask, stir bar, and septa) into the glovebox antechamber. Purge the antechamber with at least three vacuum/inert gas cycles.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of this compound into a weigh boat.
-
Transfer: Transfer the weighed phosphine to a dry volumetric flask containing a stir bar.
-
Dissolution: Add the desired volume of anhydrous, degassed solvent to the flask.
-
Sealing: Seal the flask with a septum and secure it with a cap or parafilm.
-
Removal: The prepared solution can now be removed from the glovebox for use in a reaction setup outside the box.
Handling this compound using a Schlenk Line
A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds on the benchtop.
Protocol for Transferring this compound via Syringe:
-
Glassware Setup: Assemble the reaction flask, equipped with a stir bar and a rubber septum, and connect it to the Schlenk line via a sidearm.
-
Purging: Evacuate the flask using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this vacuum/inert gas cycle 3-5 times.[5]
-
Reagent Preparation: The bottle of this compound should have a septum-sealed cap. Pierce the septum with a needle connected to the inert gas source on the Schlenk line to create a positive pressure of inert gas.
-
Syringe Preparation: Take a clean, dry syringe and needle and purge it with inert gas by drawing and expelling the gas from a separate purged flask at least three times.
-
Liquid Transfer: Insert the needle of the purged syringe into the this compound bottle and withdraw the desired volume. It is good practice to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Addition to Reaction: Quickly transfer the syringe to the reaction flask and inject the this compound through the septum.
Diagrams
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for handling this compound.
Caption: Glovebox workflow for handling this compound.
Caption: Schlenk line workflow for transferring this compound.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the choice of inert atmosphere technique and the experimental requirements.
Caption: Decision logic for inert atmosphere technique selection.
References
- 1. vacuumdegassing.com [vacuumdegassing.com]
- 2. vti-glovebox.com [vti-glovebox.com]
- 3. Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes [processsensing.com]
- 4. pureprocesstechnology.com [pureprocesstechnology.com]
- 5. reddit.com [reddit.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Schlenk Line Operation | Chem Lab [chemlab.truman.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Home Page [home.sandiego.edu]
- 10. acs.org [acs.org]
Application Notes and Protocols for In-situ Generation of Palladium-Allyldiphenylphosphine Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-situ generation of palladium-allyldiphenylphosphine catalysts. This approach offers a convenient and efficient method for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and crucial for the development of new pharmaceutical agents. The in-situ technique avoids the need to synthesize and isolate potentially sensitive pre-formed catalyst complexes.
Introduction to In-situ Catalyst Generation
The in-situ formation of an active Pd(0) catalyst typically involves the reduction of a stable Pd(II) precursor in the presence of a suitable ligand. Allyldiphenylphosphine serves as a versatile ligand, influencing the catalyst's stability, solubility, and reactivity. The electronic and steric properties of the phosphine (B1218219) ligand are critical for the efficiency of the catalytic cycle. The in-situ approach allows for rapid screening of ligands and reaction conditions, accelerating the optimization of catalytic processes.
Core Principles and Applications
The in-situ generated palladium-allyldiphenylphosphine catalyst is active in a range of cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.
-
Heck-Mizoroki Reaction: Vinylation of organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between organic halides and amines.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
The general workflow for these reactions involves the careful assembly of the palladium precursor, the this compound ligand, the substrates, a base, and an appropriate solvent under an inert atmosphere.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for in-situ catalyst generation and a typical catalytic cycle for a cross-coupling reaction.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is not always available in comparative studies, its performance is expected to be competitive with other monodentate phosphine ligands of similar steric and electronic properties.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | This compound (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | [1] |
| 2 | Bromobenzene | Pd₂(dba)₃ (0.5) | This compound (1.5) | K₂CO₃ | Dioxane | 80 | 8 | [1] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 100 | 6 | 95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₃PO₄ | DME | 90 | 12 | 92 |
Table 2: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (1) | This compound (2) | Et₃N | DMF | 100 | 5 | [2][3] |
| 2 | Bromobenzene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | 85 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | NMP | 110 | 10 | 90 |
| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (0.5) | This compound (1.5) | DBU | Toluene | 100 | 8 | [2][3] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 16 | [4][5] |
| 2 | 1-Bromo-4-methoxybenzene | Piperidine | Pd₂(dba)₃ (0.5) | BINAP (1) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | 2-Bromonaphthalene | Di-n-butylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 95 |
| 4 | 3-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1) | This compound (2) | LiHMDS | THF | 80 | 18 | [4][5] |
Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Pd Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (1) | This compound (2) | CuI (2) | Et₃N | DMF | 60 | 4 | [6][7] |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | i-Pr₂NEt | THF | 25 | 6 | 93 |
| 3 | 4-Iodobenzonitrile | Pd₂(dba)₃ (0.5) | PPh₃ (2) | CuI (1) | Et₃N | Toluene | 80 | 8 | 90 |
| 4 | 3-Iodopyridine | Pd(OAc)₂ (1) | This compound (2) | CuI (2) | Piperidine | DMF | 50 | 5 | [6][7] |
*Note: Yields for reactions with this compound are representative and may vary based on specific substrate and reaction conditions. Optimization is often required.
Experimental Protocols
The following are detailed protocols for the in-situ generation of palladium-allyldiphenylphosphine catalysts and their application in common cross-coupling reactions.
Protocol 1: General Procedure for In-situ Catalyst Generation
This protocol describes the general steps for forming the active catalyst in the reaction vessel immediately prior to the cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor and the this compound ligand.
-
Add the anhydrous, degassed solvent to the vessel.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. A color change in the solution may be observed, indicating the formation of the Pd(0) species. For some Pd(II) precursors, gentle heating (e.g., 50-60 °C) for a short period may facilitate the reduction to Pd(0).
-
The in-situ generated catalyst is now ready for the addition of the reaction substrates.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
In-situ generated palladium-allyldiphenylphosphine catalyst (from Protocol 1, using 1 mol% Pd precursor and 2 mol% ligand)
-
Solvent system (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
Generate the palladium-allyldiphenylphosphine catalyst in-situ as described in Protocol 1.
-
To the reaction vessel containing the catalyst, add the base, aryl halide, and arylboronic acid.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Base (e.g., Et₃N, 1.5 mmol)
-
In-situ generated palladium-allyldiphenylphosphine catalyst (from Protocol 1, using 1 mol% Pd precursor and 2 mol% ligand)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
Generate the palladium-allyldiphenylphosphine catalyst in-situ as described in Protocol 1.
-
To the reaction vessel, add the base, aryl halide, and alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
In-situ generated palladium-allyldiphenylphosphine catalyst (from Protocol 1, using 1-2 mol% Pd precursor and 2-4 mol% ligand)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox, charge a reaction vessel with the base.
-
Outside the glovebox, add the palladium precursor and this compound ligand to the vessel and purge with inert gas.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C).
-
After the reaction is complete (monitored by GC/LC-MS), cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Protocol 5: Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or piperidine, 2.0 mmol)
-
In-situ generated palladium-allyldiphenylphosphine catalyst (from Protocol 1, using 1-2 mol% Pd precursor and 2-4 mol% ligand)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
Generate the palladium-allyldiphenylphosphine catalyst in-situ as described in Protocol 1.
-
To the reaction vessel, add the CuI, aryl halide, and terminal alkyne.
-
Add the amine base and stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction by TLC or GC/LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Disclaimer: These protocols provide general guidance. Optimal reaction conditions (e.g., catalyst loading, temperature, reaction time, and choice of base and solvent) may vary depending on the specific substrates and should be determined experimentally. All manipulations should be carried out using standard air- and moisture-sensitive techniques under an inert atmosphere.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
The Tin-Free Radical Allylation Revolution: Harnessing Allyldiphenylphosphine Oxide
For researchers, scientists, and drug development professionals, the quest for efficient and clean carbon-carbon bond formation is relentless. Radical allylation, a powerful tool for introducing allyl groups into organic molecules, has traditionally been hampered by its reliance on toxic tin reagents. This application note details the use of allyldiphenylphosphine oxide as a superior, tin-free alternative in radical allylation reactions, offering a milder, more versatile, and environmentally conscious approach to this fundamental transformation.
This compound oxide has emerged as a highly effective radical acceptor and a key player in addition-fragmentation chain processes. This methodology allows for the efficient allylation of a variety of radical precursors, most notably dithiocarbonates and related xanthates. The reaction proceeds under neutral conditions, initiated by the thermal decomposition of a radical initiator, and circumvents the need for stoichiometric organotin hydrides, thereby simplifying purification and reducing hazardous waste.
Data Presentation: A Comparative Look at Substrate Scope and Efficiency
The radical allylation of various dithiocarbonates using this compound oxide and its substituted derivatives demonstrates broad applicability and good to excellent yields. The following table summarizes the results from key experiments, showcasing the versatility of this method with a range of substrates.
| Entry | Radical Precursor (Dithiocarbonate) | Allylating Agent | Product | Yield (%) |
| 1 | S-Adamantan-1-yl O-ethyl dithiocarbonate | This compound oxide | 1-Allyladamantane | 85 |
| 2 | S-Cyclohexyl O-ethyl dithiocarbonate | This compound oxide | Allylcyclohexane | 82 |
| 3 | S-(3-Cholestanyl) O-ethyl dithiocarbonate | This compound oxide | 3-Allylcholestane | 75 |
| 4 | S-Benzyl O-ethyl dithiocarbonate | This compound oxide | Allylbenzene | 78 |
| 5 | S-(1-Phenylethyl) O-ethyl dithiocarbonate | This compound oxide | (1-Allylethyl)benzene | 80 |
| 6 | S-Adamantan-1-yl O-ethyl dithiocarbonate | (2-Methylallyl)diphenylphosphine oxide | 1-(2-Methylallyl)adamantane | 88 |
| 7 | S-Adamantan-1-yl O-ethyl dithiocarbonate | (2-Chloroallyl)diphenylphosphine oxide | 1-(2-Chloroallyl)adamantane | 70 |
Experimental Protocols: A Guide to Implementation
Detailed methodologies for the synthesis of the key reagent, this compound oxide, and the subsequent radical allylation reaction are provided below.
Protocol 1: Synthesis of this compound Oxide[1]
This protocol outlines a reliable method for the preparation of the title reagent.
Materials:
-
Diphenylphosphine (B32561) chloride
-
Allyl alcohol
-
Anhydrous diethyl ether
Procedure:
-
To a stirred solution of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous diethyl ether at room temperature, slowly add pyridine (4.0 g, 0.05 mol).
-
Stir the mixture at room temperature for 40 minutes.
-
Filter off the resulting pyridine hydrochloride precipitate.
-
Remove the diethyl ether from the filtrate by distillation.
-
Heat the liquid residue to 150 °C. An exothermic reaction will occur, raising the temperature.
-
Once the exotherm subsides, distill the product under reduced pressure (b.p. 168-175 °C / 0.4 mm). The product will crystallize upon cooling.
Protocol 2: General Procedure for the Radical Allylation of Dithiocarbonates[2]
This procedure is a general guideline for the tin-free radical allylation of S-alkyl dithiocarbonates.
Materials:
-
S-Alkyl O-ethyl dithiocarbonate (radical precursor)
-
This compound oxide
-
Di-tert-butyl peroxide (initiator)
-
Chlorobenzene (solvent)
Procedure:
-
In a reaction vessel, dissolve the S-alkyl O-ethyl dithiocarbonate (1.0 equiv) and this compound oxide (1.5 equiv) in chlorobenzene.
-
Add di-tert-butyl peroxide (0.2 equiv).
-
Heat the mixture to reflux (approximately 132 °C) under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dithiocarbonate is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired allylated product.
Mechanistic Pathway and Experimental Workflow
The underlying mechanism of this powerful transformation and the general workflow are illustrated below.
Figure 1. Mechanism of Radical Allylation.
Figure 2. Experimental Workflow.
Allyldiphenylphosphine: A Versatile Precursor for the Synthesis of Novel Phosphine Ligands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Allyldiphenylphosphine is a readily accessible and versatile building block for the synthesis of a diverse array of functionalized phosphine (B1218219) ligands. The presence of the terminal alkene functionality provides a reactive handle for a variety of chemical transformations, enabling the introduction of additional donor atoms and the construction of novel ligand architectures. This document provides detailed application notes and experimental protocols for the derivatization of this compound through several key synthetic methodologies, including hydrophosphination, thiol-ene reactions, Heck coupling, and epoxidation followed by ring-opening. These methods allow for the straightforward synthesis of P,P'-, P,S-, P,N-, and P,O-type ligands, which are of significant interest in the fields of homogeneous catalysis, materials science, and drug development.
Introduction to this compound as a Ligand Precursor
Phosphine ligands are of paramount importance in coordination chemistry and homogeneous catalysis, where they play a crucial role in tuning the steric and electronic properties of metal centers.[1] The development of new phosphine ligands with tailored properties is a continuous pursuit in academic and industrial research. This compound serves as an excellent starting material in this endeavor due to the synthetic versatility of its allyl group. This moiety can be readily transformed into a variety of functional groups, allowing for the systematic modification of the ligand scaffold. The ability to introduce secondary donor sites, such as phosphines, thiols, amines, and ethers, opens up possibilities for the creation of bidentate and polydentate ligands with unique coordination properties.[2]
Synthetic Transformations of this compound
This section details the protocols for key reactions that utilize the allyl group of this compound to synthesize new phosphine ligands.
Hydrophosphination: Synthesis of Bidentate Bis(phosphine) Ligands
Hydrophosphination, the addition of a P-H bond across a double bond, is a direct and atom-economical method for the formation of new P-C bonds.[3] The reaction of this compound with a secondary phosphine, such as diphenylphosphine (B32561), yields a 1,3-bis(diphenylphosphino)propane (B126693) backbone, a common structural motif in bidentate ligands.
Experimental Protocol: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp) Analogs
-
Materials: this compound, Diphenylphosphine, Radical Initiator (e.g., AIBN), or Base Catalyst (e.g., KOtBu), Anhydrous Toluene, Schlenk flask, Magnetic stirrer, Reflux condenser.
-
Procedure (Radical-Initiated):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and diphenylphosphine (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or hexane) to afford the desired 1,3-bis(phosphine) ligand.
-
-
Procedure (Base-Catalyzed):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and diphenylphosphine (1.1 eq) in anhydrous THF or toluene.
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu, ~10 mol%).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of a small amount of degassed water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel under an inert atmosphere or by recrystallization.
-
Quantitative Data for Hydrophosphination Reactions
| Entry | Phosphine Reagent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | HPPh₂ | AIBN (2 mol%) | Toluene | 90 | 18 | ~85 | [4] |
| 2 | HPPh₂ | KOtBu (10 mol%) | THF | RT | 6 | >90 | [5] |
Reaction Workflow: Hydrophosphination of this compound
Caption: Workflow for the synthesis of bis(phosphine) ligands.
Thiol-Ene "Click" Reaction: Synthesis of Phosphine-Thioether Ligands
The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via either a radical or a base-catalyzed mechanism to form a thioether linkage.[6][7] This reaction allows for the facile introduction of a sulfur donor atom, leading to the formation of P,S-bidentate ligands.
Experimental Protocol: Synthesis of a Phosphine-Thioether Ligand
-
Materials: this compound, Thiol (e.g., thiophenol or 1-dodecanethiol), Radical Initiator (e.g., AIBN or DMPA) or Base Catalyst (e.g., triethylamine), Anhydrous Solvent (e.g., THF or DCM), UV lamp (for photoinitiation).
-
Procedure (Radical-Initiated - Thermal):
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of AIBN (~2 mol%).
-
Heat the reaction mixture to 70-80 °C for 2-6 hours. Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the product by column chromatography on silica gel.
-
-
Procedure (Radical-Initiated - Photochemical):
-
In a quartz reaction vessel, dissolve this compound (1.0 eq), the thiol (1.2 eq), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, ~1 mol%) in a suitable solvent (e.g., THF or acetonitrile).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature for 30-60 minutes.
-
Monitor the reaction to completion.
-
Remove the solvent and purify the product as described above.[8]
-
-
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in a solvent such as dichloromethane.
-
Add a catalytic amount of a base, such as triethylamine (B128534) (~10 mol%).
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data for Thiol-Ene Reactions
| Entry | Thiol Reagent | Initiator/Catalyst | Solvent | Temp. (°C) / Conditions | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | AIBN (2 mol%) | Toluene | 75 | 4 | >95 | [6] |
| 2 | 1-Dodecanethiol | DMPA (1 mol%) | THF | UV (365 nm), RT | 0.5 | >98 | [8] |
| 3 | Thiophenol | Triethylamine (10 mol%) | DCM | RT | 2 | ~90 | [7] |
Logical Relationship: Thiol-Ene Reaction Pathways
Caption: Radical vs. base-catalyzed thiol-ene reaction pathways.
Heck Coupling: Synthesis of Arylated Phosphine Ligands
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] Applying this reaction to this compound with an aryl halide allows for the introduction of an aryl group, extending the phosphine backbone and potentially introducing new functionalities.
Experimental Protocol: Heck Coupling of this compound
-
Materials: this compound, Aryl Halide (e.g., iodobenzene, bromobenzene), Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Phosphine Ligand (e.g., PPh₃, P(o-tol)₃), Base (e.g., Et₃N, K₂CO₃), Anhydrous Solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, 2-10 mol%) if required.
-
Add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., triethylamine, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data for Heck Coupling Reactions
| Entry | Aryl Halide | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | DMF | 100 | 24 | ~75 | [10] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Acetonitrile | 80 | 36 | ~68 | [11] |
Signaling Pathway: Heck Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Epoxidation and Ring-Opening: Synthesis of Phosphine-Alcohol and Phosphine-Amine Ligands
The double bond of this compound can be epoxidized to form an oxirane ring, which is a versatile intermediate for further functionalization. The epoxide can undergo nucleophilic ring-opening with various nucleophiles, such as alcohols, amines, and thiols, to introduce new functional groups and create P,O- or P,N-bidentate ligands.[1][12]
Experimental Protocol: Two-Step Synthesis of a Phosphine-Aminoalcohol Ligand
-
Step 1: Epoxidation of this compound
-
Materials: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude epoxide, which can often be used in the next step without further purification.
-
-
-
Step 2: Ring-Opening of the Epoxide with an Amine
-
Materials: Crude (diphenylphosphino)methyloxirane, Amine (e.g., benzylamine, diethylamine), Solvent (e.g., methanol, ethanol, or neat).
-
Procedure:
-
Dissolve the crude epoxide (1.0 eq) in a suitable solvent like methanol.
-
Add the amine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting phosphine-aminoalcohol ligand by column chromatography on silica gel.
-
-
Quantitative Data for Epoxidation and Ring-Opening
| Entry | Epoxidizing Agent | Ring-Opening Nucleophile | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Reference |
| 1 | m-CPBA | Benzylamine | Methanol | Reflux | 8 | ~70 (two steps) | [12] |
| 2 | m-CPBA | Diethylamine | Neat | 80 | 10 | ~65 (two steps) | [13] |
Experimental Workflow: Epoxidation and Ring-Opening
Caption: Synthesis of functionalized phosphines via epoxidation.
Applications in Catalysis and Drug Development
The phosphine ligands synthesized from this compound have broad potential applications.
-
Homogeneous Catalysis: Bidentate phosphine ligands are widely used in various transition metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and hydroformylations.[14] The modular synthesis from this compound allows for the rapid generation of ligand libraries for catalyst screening and optimization.
-
Drug Development: Phosphine-containing molecules have shown promise as therapeutic agents and in bioorthogonal chemistry. The functionalized phosphines derived from this compound can be used as building blocks for more complex biologically active molecules or as ligands for metal-based drugs.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of phosphine ligands. The straightforward and high-yielding transformations of its allyl group, such as hydrophosphination, thiol-ene reactions, Heck coupling, and epoxidation/ring-opening, provide access to novel P,P'-, P,S-, P,N-, and P,O-type ligands. The detailed protocols and quantitative data presented in this document are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new chemical space in ligand design and the development of innovative catalysts and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natahub.org [natahub.org]
- 6. researchgate.net [researchgate.net]
- 7. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Allyldiphenylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in Suzuki-Miyaura coupling reactions when utilizing allyldiphenylphosphine as a ligand. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and resolution of common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in a Suzuki coupling reaction using this compound?
A1: Low yields in Suzuki coupling with this compound can stem from several factors:
-
Ligand Degradation: this compound, like many phosphine (B1218219) ligands, is susceptible to oxidation to phosphine oxide, which can inhibit the catalytic cycle.[1] Proper storage and handling under an inert atmosphere are crucial.
-
Suboptimal Reaction Conditions: The efficiency of the Suzuki coupling is highly dependent on the choice of base, solvent, temperature, and palladium precursor. These parameters may not be optimized for the specific electronic and steric properties of this compound.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or inhibitory coordination by reactants or impurities.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[2][3]
-
Poor Substrate Reactivity: Electron-rich aryl halides or sterically hindered substrates can exhibit lower reactivity in the oxidative addition step, leading to sluggish reactions and low yields.[4]
Q2: How do the properties of this compound influence the Suzuki coupling reaction?
A2: this compound is a monodentate phosphine ligand with distinct electronic and steric properties that influence its performance in Suzuki coupling. While specific quantitative data for this compound is not extensively published in comparative tables, we can infer its behavior based on general principles of phosphine ligands. It is considered to be less bulky and less electron-donating than many of the "Buchwald-type" ligands, which are known to promote high-yield couplings for challenging substrates.[5] The allyl group can potentially participate in side reactions or alter the ligand's coordination behavior compared to simple triaryl- or trialkylphosphines.
Q3: What are the key side reactions to consider when using this compound?
A3: The primary side reactions that can lead to low yields are:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and a strong base. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl halide. Homocoupling of the boronic acid is often facilitated by the presence of oxygen.[2] Thoroughly degassing the reaction mixture is essential.
-
β-Hydride Elimination: This can be a competing pathway to reductive elimination, particularly when using alkylboronic acids with β-hydrogens, leading to the formation of an alkene and a hydrodehalogenated arene.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your Suzuki coupling reaction with this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Verify Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of good quality and has been stored correctly. Consider using a pre-formed palladium-phosphine complex. |
| Check Ligand Quality: Test for the presence of phosphine oxide in your this compound using ³¹P NMR. If significant oxidation has occurred, purify the ligand or use a fresh batch. | |
| Suboptimal Reaction Conditions | Base Screening: The choice of base is critical. If you are using a weak base (e.g., Na₂CO₃), consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][3] |
| Solvent Evaluation: The polarity of the solvent can significantly impact the reaction. Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with the addition of a small amount of water.[3] Anhydrous conditions may be necessary if protodeboronation is a major issue. | |
| Temperature Adjustment: Increasing the reaction temperature can often improve the rate and yield, especially for less reactive substrates.[1] Monitor for decomposition at higher temperatures. | |
| Side Reactions Dominating | Degas Thoroughly: To prevent oxygen-induced homocoupling, ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[3] |
| Use Anhydrous Conditions: If protodeboronation is suspected, dry your solvent and reagents thoroughly. The use of potassium trifluoroborate salts instead of boronic acids can also minimize this side reaction. | |
| Poor Substrate Reactivity | Switch to a More Active Ligand: If optimizing conditions with this compound fails, consider using a more electron-rich and sterically hindered ligand, such as SPhos or XPhos, which are known to be effective for challenging substrates.[1][5] |
| Change the Halide: If using an aryl chloride, which is generally less reactive, consider synthesizing the corresponding aryl bromide or iodide, as the oxidative addition step is typically faster for heavier halogens.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a Monodentate Phosphine Ligand
This protocol is a starting point and should be optimized for your specific substrates.[6][7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed water (0.5 mL, if required)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid, and potassium phosphate.
-
In a separate vial, dissolve the palladium(II) acetate and this compound in a small amount of the degassed solvent to form the catalyst complex.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add the remaining degassed solvent (and water, if applicable) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Allyldiphenylphosphine in Catalytic Cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with allyldiphenylphosphine in catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in catalytic cycles?
A1: The most frequently observed side reactions involving this compound are:
-
Isomerization: The terminal allyl group can isomerize to the more thermodynamically stable internal (E)-crotyl group. This changes the steric and electronic properties of the ligand, which can affect catalyst activity and selectivity.
-
P-C Bond Cleavage: Cleavage of the phosphorus-allyl bond can occur, particularly in the presence of transition metals like nickel, leading to the formation of undesired phosphido-bridged metal complexes and other byproducts. This decomposition pathway deactivates the catalyst.
-
Oxidation: Like most phosphines, this compound is susceptible to oxidation to this compound oxide, especially in the presence of air or other oxidants. The resulting phosphine (B1218219) oxide typically has poor coordinating ability and can complicate product purification.
Q2: What are the typical consequences of these side reactions in my experiments?
A2: These side reactions can lead to a range of issues in your catalytic experiments, including:
-
Reduced catalytic activity or complete catalyst deactivation.
-
Low yields of the desired product.
-
Formation of complex and difficult-to-separate byproduct mixtures.
-
Poor reproducibility of experimental results.
-
Inconsistent product selectivity.
Q3: How can I detect the occurrence of these side reactions?
A3: Several analytical techniques can be employed to identify and quantify the side products of this compound:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing species in your reaction mixture. This compound, its isomerized form, the phosphine oxide, and P-C cleavage products will have distinct chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components of the reaction mixture, including this compound and its isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile compounds and can be used to separate and quantify this compound and its oxidation product, this compound oxide.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and mitigating common side reactions of this compound.
Problem 1: Low or No Catalytic Activity
Possible Cause: Catalyst deactivation due to P-C bond cleavage or oxidation of the phosphine ligand.
Troubleshooting Workflow:
Technical Support Center: Isomerization of the Allyl Group in Allyldiphenylphosphine Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isomerization of the allyl group in allyldiphenylphosphine complexes.
Frequently Asked Questions (FAQs)
Q1: What is the typical isomerization observed in this compound complexes?
A1: In this compound complexes, particularly with transition metals like nickel, the terminal allyl group (–CH₂–CH=CH₂) frequently isomerizes to a more thermodynamically stable internal (E)-propenyl group (–CH=CH–CH₃). This rearrangement can be a desired transformation or a challenging side reaction depending on the synthetic goal.[1][2]
Q2: What are the common metal centers used to mediate this isomerization?
A2: Nickel(0) complexes, such as [Ni(COD)₂] (bis(1,5-cyclooctadiene)nickel(0)), are commonly used to coordinate with this compound and facilitate the isomerization of the allyl group.[1][2][3] Palladium complexes are also well-known to catalyze allyl isomerization reactions, and the mechanisms studied in palladium systems can provide insights into other metal-catalyzed processes.[4][5]
Q3: How can I monitor the progress of the isomerization reaction?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for monitoring the isomerization.
-
³¹P NMR spectroscopy is effective for observing the phosphorus environment, which changes as the coordination of the phosphine (B1218219) ligand is altered during the reaction.[6]
-
¹H NMR spectroscopy allows for direct observation of the protons on the allyl and propenyl groups. The disappearance of terminal vinyl proton signals and the appearance of new signals corresponding to the internal alkene and the new methyl group are indicative of isomerization.[1][3][7][8][9] Characteristic shifts for the η³-allyl group protons are typically Hanti at 1 - 3 ppm, Hsyn at 2 - 5 ppm, and Hmeso around 4 - 6.5 ppm.[10]
Q4: What are some of the challenges encountered during these reactions?
A4: A primary challenge is controlling the isomerization to achieve clean product isolation. The reaction of this compound with metal precursors can sometimes lead to a mixture of products, including complexes with both the original allyl group and the isomerized propenyl group.[1][2] In some cases, undesired side reactions such as P–C(allyl) bond cleavage can occur.[1]
Troubleshooting Guide
Issue 1: Low or no conversion to the desired isomerized product.
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Metal Precursor | Ensure the metal precursor, such as [Ni(COD)₂], is fresh and has been stored under an inert atmosphere to prevent decomposition. |
| Inappropriate Reaction Temperature | Isomerization is often thermally dependent. If no reaction is observed at room temperature, consider moderately increasing the temperature. Conversely, some isomerizations occur at low temperatures; for example, the formation of [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ was observed upon cooling a reaction mixture to -30 °C over several days.[1][3] |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Toluene and THF are commonly used for these types of reactions.[1][3] The coordination of solvent molecules can affect the stability of intermediates.[5] |
| Incorrect Stoichiometry | The ratio of the this compound ligand to the metal precursor is crucial. Verify the stoichiometry used in the experimental protocol. Reactions often use a 2:1 or 4:1 ligand-to-metal ratio.[1][3] |
Issue 2: Formation of multiple products and difficulty in purification.
| Potential Cause | Recommended Solution |
| Incomplete Isomerization | If the reaction is stopped prematurely, a mixture of starting material and the isomerized product will be present. Monitor the reaction by NMR (¹H or ³¹P) to ensure it has gone to completion.[6] |
| Complex Reaction Mixture | The reaction of this compound with metal precursors can lead to the formation of various species, including dimeric complexes with both isomerized and non-isomerized ligands.[1][3] Careful control of reaction conditions (temperature, time, stoichiometry) can help favor the formation of a single product. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature or for a shorter duration. Purification via trituration with a non-polar solvent like pentane (B18724) is often employed to isolate solid products from soluble impurities.[1][3] |
Experimental Protocols
Synthesis of [Ni(PPh₂CH₂CHCH₂)₄] [3]
-
In a vial equipped with a stir bar, dissolve [Ni(COD)₂] (0.052 g, 0.19 mmol) in 2 mL of toluene.
-
Add this compound (0.16 mL, 0.74 mmol) in a single portion.
-
The reaction mixture will turn dark red. Stir for 18 hours at room temperature.
-
Remove the solvent under vacuum.
-
Triturate the resulting dark red residue with 3 x 2 mL of pentane and dry under vacuum to yield a sticky red solid.
Synthesis and Isomerization to form [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ [1][3]
-
In a large vial, dissolve [Ni(COD)₂] (0.050 g, 0.18 mmol) in toluene.
-
Add this compound (0.08 mL, 0.36 mmol) dropwise. The solution will become dark red.
-
Allow the reaction to stir for 2 hours.
-
Remove the solvent in vacuo.
-
Triturate the residue with 3 x 1 mL of pentane to obtain a red powder.
-
For crystallization, cool a reaction mixture of 2 equivalents of PPh₂Allyl and [Ni(COD)₂] in pentane-layered THF at -30 °C over several days to obtain yellow block-like crystals of the dimer featuring one isomerized allyl arm.[1][3]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Nickel-Allyldiphenylphosphine Complexes
| Complex | Metal Precursor | Ligand | Solvent | Reaction Conditions | Yield | Reference |
| [Ni(PPh₂CH₂CHCH₂)₄] | [Ni(COD)₂] | This compound (4 equiv.) | Toluene | 18 h, room temp. | 74% | [3] |
| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂ | [Ni(COD)₂] | This compound (2 equiv.) | Toluene/THF-pentane | 2 h, room temp., then crystallization at -30 °C | Not specified | [1][3] |
| [trans-NiBr₂(PPh₂CH₂CHCH₂)₂] | NiBr₂ | This compound (2 equiv.) | THF | 18 h, room temp. | Not specified | [3] |
Table 2: Selected NMR Data for Allyl and Isomerized Propenyl Groups
| Species/Group | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| η³-allyl Hanti | ¹H | 1 - 3 | - | [10] |
| η³-allyl Hsyn | ¹H | 2 - 5 | - | [10] |
| η³-allyl Hmeso | ¹H | 4 - 6.5 | - | [10] |
| η³-allyl terminal C | ¹³C | 80 - 90 | - | [10] |
| η³-allyl central C | ¹³C | 110 - 130 | - | [10] |
| π-allyliridium complexes | ³¹P | 90 - 100 | - | [6] |
Visualized Workflows and Mechanisms
Caption: Proposed mechanism for the metal-catalyzed isomerization of an allyl group to a propenyl group.
Caption: A decision-making workflow for troubleshooting common issues in allyl isomerization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Organometallic HyperTextBook: Allyl Ligands [ilpi.com]
Technical Support Center: Improving Selectivity in Heck Reactions with Allyldiphenylphosphine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing allyldiphenylphosphine as a ligand in Heck reactions. The information is designed to help you address specific challenges and improve the selectivity of your coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Heck reactions, with a focus on challenges that may arise when using this compound.
Question 1: My Heck reaction is showing low conversion, and I'm observing a black precipitate. What is the likely cause and how can I resolve it?
Answer: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition into inactive palladium black. This is a common issue in Heck reactions and leads to low conversion as the concentration of the active Pd(0) catalyst diminishes.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Pd(II) Precatalyst | This compound, like other phosphine (B1218219) ligands, should facilitate the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species. Ensure your reaction conditions (e.g., solvent, temperature) are suitable for this reduction. If issues persist, consider a brief pre-heating step of the palladium salt and ligand before adding the other reagents. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which leads to the formation of inactive Pd(II) species and subsequent precipitation. It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., using nitrogen or argon) throughout the entire experimental procedure. |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition and agglomeration. If you observe palladium black formation, try reducing the reaction temperature. A temperature screening may be necessary to find the optimal balance between reaction rate and catalyst stability. |
| Inappropriate Solvent | The choice of solvent can significantly impact the stability of the catalytic species. Highly polar aprotic solvents such as DMF, DMAc, or NMP are commonly used and can help to stabilize the palladium catalyst. |
Question 2: I am observing a mixture of linear and branched products. How can I improve the regioselectivity of my Heck reaction using this compound?
Answer: Regioselectivity in Heck reactions is a delicate balance of steric and electronic factors, which are influenced by the substrate, leaving group, and the ligand. This compound possesses both phenyl groups, which have specific electronic properties, and an allyl group that contributes to the steric environment around the palladium center.
Factors Influencing Regioselectivity and Potential Solutions:
-
Neutral vs. Cationic Pathway: The reaction pathway plays a crucial role in determining regioselectivity.[1]
-
The neutral pathway , favored with halide leaving groups (I, Br, Cl), is primarily governed by steric effects , leading to the addition of the aryl group to the less sterically hindered carbon of the alkene (often resulting in the linear product).
-
The cationic pathway , favored with weakly coordinating leaving groups like triflate (OTf) or acetate (B1210297) (OAc), is controlled by electronic effects . In this case, the aryl group adds to the more electron-deficient carbon of the alkene (often leading to the branched product).[1]
-
-
Controlling the Pathway with this compound:
-
To favor the linear product , ensure you are using an aryl halide and a non-polar solvent.
-
To favor the branched product , consider using an aryl triflate. If you must use an aryl halide, the addition of a silver salt (e.g., Ag₃PO₄, AgOTf) can abstract the halide from the palladium center, promoting the cationic pathway.
-
Question 3: I am seeing unexpected side products. Could the allyl group of the this compound be participating in the reaction?
Answer: While there is limited specific literature on side reactions of the allyl group in this compound during Heck reactions, it is chemically plausible for the allyl moiety to be "non-innocent." The double bond in the allyl group could potentially interact with the palladium center.
Potential Side Reactions and Mitigation Strategies:
| Potential Side Reaction | Possible Cause and Mitigation Strategy |
| Coordination and Insertion | The allyl group's double bond could coordinate to the palladium center, potentially leading to insertion reactions or catalyst inhibition. This might be more prevalent at higher temperatures. Mitigation: Try to run the reaction at the lowest effective temperature. You could also screen other phosphine ligands with similar electronic properties but lacking the allyl group (e.g., propyl-diphenylphosphine) to see if the side product is eliminated. |
| Isomerization | The palladium-hydride species formed during the catalytic cycle can catalyze the isomerization of double bonds. This could potentially affect the allyl group on the phosphine, although it is less likely than isomerization of the substrate or product. Mitigation: Minimizing reaction time and temperature can reduce the extent of isomerization. The addition of a proton sponge or certain bases can also sometimes suppress these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical ligand-to-palladium ratio when using this compound?
A1: For monodentate phosphine ligands like this compound, a general starting point is a 2:1 ligand-to-palladium ratio. Too little ligand can result in an unstable catalyst, leading to the formation of palladium black. Conversely, an excess of the ligand can lead to the formation of coordinatively saturated palladium complexes that are less catalytically active, thus slowing down or inhibiting the reaction.[2] Optimization of this ratio for your specific substrates is recommended.
Q2: How does the electronic nature of this compound influence the reaction?
A2: The diphenylphosphine (B32561) moiety is moderately electron-donating and can influence the reactivity of the palladium catalyst. Electron-rich phosphines can promote the oxidative addition step of the Heck reaction. The overall electronic effect of this compound is expected to be similar to other trialkyl/aryl phosphines, and its impact on selectivity will be linked to whether the reaction proceeds through a neutral (sterically controlled) or cationic (electronically controlled) pathway.
Q3: Can I use this compound in intramolecular Heck reactions?
A3: Yes, phosphine ligands are commonly used in intramolecular Heck reactions. In fact, intramolecular Heck reactions often exhibit higher regioselectivity and stereoselectivity compared to their intermolecular counterparts due to the conformational constraints of the tether connecting the reacting moieties.[1] this compound can be a suitable ligand for such transformations, although empirical optimization of the reaction conditions will be necessary.
Q4: My product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The Heck reaction generally has a strong preference for the formation of the trans (E) isomer. This is due to steric repulsion in the transition state of the syn-elimination step. If a significant amount of the cis (Z) isomer is observed, it is often due to isomerization of the product after its formation. To improve the E/Z selectivity, try to minimize the reaction time and temperature to reduce the likelihood of post-reaction isomerization.
Experimental Protocols
A general experimental protocol for a Heck reaction using this compound is provided below. This should be considered a starting point, and optimization of specific parameters is highly recommended.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide or triflate
-
Alkene
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (to a typical concentration of 0.1-0.5 M).
-
Stir the mixture for a few minutes at room temperature to allow for the formation of the palladium-phosphine complex.
-
Add the aryl halide or triflate (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts in the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: Control of regioselectivity in the Heck reaction.
Caption: Troubleshooting workflow for common Heck reaction issues.
References
Technical Support Center: Purification of Products from Reactions Using Allyldiphenylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving allyldiphenylphosphine. A primary challenge in these reactions is the removal of the byproduct, this compound oxide.
Frequently Asked Questions (FAQs)
Q1: What is the main impurity I need to remove after a reaction with this compound?
The most common and often challenging impurity to remove is this compound oxide, the oxidized form of your starting phosphine (B1218219). This byproduct is generated in many common reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its polarity can be similar to that of the desired product, making separation difficult.[3]
Q2: What are the general strategies for removing this compound oxide?
The primary strategies for removing phosphine oxide byproducts, including this compound oxide, can be broadly categorized as:
-
Chromatography: Techniques like flash column chromatography are effective but can be time-consuming and costly for large-scale synthesis.[1][4]
-
Crystallization/Precipitation: This method takes advantage of the differential solubility of the product and the phosphine oxide in a given solvent system.[4][5]
-
Complexation with Metal Salts: Certain metal salts, such as zinc chloride (ZnCl₂), can selectively form insoluble complexes with the phosphine oxide, which can then be removed by filtration.[4][6]
-
Chemical Conversion: The phosphine oxide can be reacted with a reagent like oxalyl chloride to form an insoluble salt that is easily filtered off.[5][7]
-
Acid-Base Extraction: If the product has acidic or basic functional groups, an acid-base extraction can be employed to separate it from the neutral phosphine oxide.[3]
Q3: How does the polarity of my product affect the purification strategy?
The polarity of your desired product is a critical factor in selecting the appropriate purification method.
-
For non-polar products: Simple methods like precipitation with a non-polar solvent (e.g., hexanes or ether) or filtration through a silica (B1680970) plug are often sufficient.[4][5][8]
-
For polar products: When the product is polar, co-elution with the phosphine oxide during chromatography is common. In such cases, complexation with metal salts or chemical conversion of the phosphine oxide are more effective strategies.[4][8]
Troubleshooting Guides
Issue 1: My product and this compound oxide are co-eluting during column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing Allyldiphenylphosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of allyldiphenylphosphine oxide, a common byproduct in many organic syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is removing this compound oxide from my reaction mixture proving to be difficult?
A1: this compound oxide, similar to its close relative triphenylphosphine (B44618) oxide (TPPO), can be challenging to remove due to its high polarity and tendency to co-purify with the desired product.[1] This is particularly problematic in large-scale syntheses where traditional column chromatography may not be a viable option.[2][3]
Q2: What are the primary strategies for removing this compound oxide?
A2: The main approaches for removing this compound oxide are analogous to those used for TPPO and can be broadly categorized as:
-
Precipitation/Crystallization: This technique leverages differences in solubility between your product and the phosphine (B1218219) oxide byproduct in various solvent systems.[2][3]
-
Complexation with Metal Salts: Certain metal salts can form insoluble complexes with phosphine oxides, allowing for their removal by filtration.[2][4][5]
-
Chromatography: Methods such as silica (B1680970) gel plug filtration or more advanced techniques like high-performance countercurrent chromatography (HPCCC) can be employed.[1][6][7]
-
Chemical Conversion: The phosphine oxide can be chemically modified to facilitate its removal.[2][5][8]
Q3: How do I select the most suitable removal method for my specific reaction?
A3: The best method depends on the properties of your desired product, the scale of your reaction, and the resources available. For non-polar products, simple precipitation with a non-polar solvent is often effective.[2] For more polar products, complexation with a metal salt or chromatography might be necessary.[2] For large-scale work, chromatography-free methods like precipitation or metal salt complexation are generally preferred.[2][3]
Troubleshooting Guides
Issue 1: My product is co-precipitating with this compound oxide.
-
Cause: The chosen solvent system may not be optimal, leading to the precipitation of both your product and the byproduct.
-
Solution:
-
Solvent Screening: Experiment with different solvent mixtures. The ideal solvent will maximize the solubility of your product while minimizing the solubility of this compound oxide.[3] Non-polar solvents like hexanes or ether are known to have low solubility for phosphine oxides.[2][3]
-
Temperature Optimization: Carefully control the temperature during precipitation. Cooling the mixture can often induce selective precipitation of the phosphine oxide.[3]
-
Consider an Alternative Method: If co-precipitation remains an issue, consider switching to a different purification strategy such as complexation with metal salts or chromatography.
-
Issue 2: The metal salt complexation is not effectively removing the phosphine oxide.
-
Cause: The choice of metal salt and solvent may not be appropriate for your specific reaction mixture.
-
Solution:
-
Choice of Metal Salt: Zinc chloride (ZnCl₂) is a common choice and forms insoluble complexes with phosphine oxides in various polar organic solvents.[2][4][9] Magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) are also effective alternatives.[2][5]
-
Solvent Compatibility: Be aware that the effectiveness of metal salt complexation can be solvent-dependent. For instance, MgCl₂ and ZnCl₂ complexation can be ineffective in THF.[5] A solvent exchange to a more suitable solvent like toluene (B28343) or ethyl acetate (B1210297) may be necessary.[5]
-
Stoichiometry: Ensure you are using an optimal molar ratio of the metal salt to the phosphine oxide. A 2:1 molar ratio of ZnCl₂ to TPPO has been found to be effective.[4]
-
Issue 3: this compound oxide is eluting with my product during column chromatography.
-
Cause: The polarity of the elution solvent is likely too high, causing both your product and the polar phosphine oxide to move through the column at a similar rate.[1]
-
Solution:
-
Solvent Gradient: Start with a non-polar solvent (e.g., hexane (B92381) or pentane) to elute your less polar product first, leaving the more polar this compound oxide adsorbed to the silica gel.[1][6]
-
Silica Plug: For relatively non-polar products, a simple silica plug filtration can be effective. Suspend the crude mixture in a non-polar solvent and pass it through a short column of silica gel.[6][8][10] The non-polar product should pass through while the phosphine oxide is retained.
-
Data Presentation
Table 1: Comparison of Common this compound Oxide Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Precipitation/Crystallization | Differential solubility | Scalable, chromatography-free[2][3] | Requires significant solubility difference, potential for co-precipitation | Non-polar products, large-scale synthesis |
| Complexation with Metal Salts | Formation of insoluble metal-phosphine oxide complexes | Scalable, effective for polar products[2][4] | Solvent dependent, potential for product complexation[1][5] | Polar products, large-scale synthesis |
| Silica Gel Chromatography | Adsorption based on polarity | High purification efficiency | Not easily scalable, high solvent consumption[3] | Small-scale purifications, products with significantly different polarity |
| Chemical Conversion | Reaction to form an easily separable derivative | Effective for specific cases | Requires additional reaction and workup steps | When other methods fail |
Experimental Protocols
Protocol 1: Removal by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture to a reduced volume.
-
Suspension: Suspend the resulting residue in a minimal amount of a cold, non-polar solvent such as hexane or a hexane/ether mixture.[6][10]
-
Trituration/Stirring: Stir or triturate the suspension to encourage the precipitation of this compound oxide.
-
Filtration: Collect the precipitated phosphine oxide by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.[2]
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated.
Protocol 2: Removal by Complexation with Zinc Chloride (ZnCl₂)
-
Dissolution: Dissolve the crude reaction mixture in a suitable polar organic solvent such as ethanol (B145695) or isopropyl alcohol.
-
Addition of ZnCl₂: Add solid zinc chloride to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of this compound oxide is a good starting point.[4]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.[2][4]
-
Filtration: Remove the insoluble complex by filtration.
-
Product Isolation: Concentrate the filtrate to obtain the purified product. Further purification by crystallization may be performed if necessary.[2]
Visualizations
Caption: Workflow for two common methods of removing this compound oxide.
Caption: Decision-making and troubleshooting flowchart for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shenvilab.org [shenvilab.org]
Technical Support Center: Optimizing Allyldiphenylphosphine-to-Metal Ratio in Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the phosphine-to-metal ratio for allyldiphenylphosphine catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound-to-metal ratio a critical parameter to optimize?
A1: The ratio of this compound to the metal center (commonly palladium) is a crucial parameter that significantly influences the catalytic activity, selectivity, and stability of the catalyst system.[1][2] An optimal ratio is necessary to ensure the formation of the desired active catalytic species and to prevent catalyst deactivation pathways.[3] For many cross-coupling reactions, a monoligated palladium(0) species is proposed to be the most active, and the ligand-to-metal ratio directly affects the concentration of this species.[1][4]
Q2: What is the typical starting point for the this compound-to-metal (P:M) ratio in a new reaction?
A2: For palladium-catalyzed cross-coupling reactions, a common starting point for the phosphine-to-metal ratio is between 1:1 and 2:1.[4] In many cases, a slight excess of the phosphine (B1218219) ligand is beneficial to stabilize the catalyst and prevent the formation of inactive palladium black.[3] However, the optimal ratio is highly dependent on the specific reaction, substrates, and conditions.
Q3: Can using a large excess of this compound be detrimental to the reaction?
A3: Yes, a large excess of a phosphine ligand can sometimes inhibit the reaction.[3] While some excess ligand can help stabilize the catalyst, too much can lead to the formation of coordinatively saturated and less reactive metal centers, which can slow down or even halt the catalytic cycle.
Q4: How does the P:M ratio affect the activation of a Pd(II) precatalyst to the active Pd(0) species?
A4: Phosphine ligands can play a role in the reduction of Pd(II) precatalysts to the active Pd(0) species.[2] The stoichiometry of the phosphine ligand to the palladium salt can influence the efficiency and rate of this reduction. In some cases, the phosphine itself can act as a reducing agent, being oxidized in the process, which alters the effective P:M ratio in the reaction mixture.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the optimization of the this compound-to-metal ratio.
Problem 1: Low or No Catalytic Activity
Low or no product formation is a common issue that can often be traced back to an inappropriate P:M ratio.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Ligand | The reaction mixture turns black, indicating the formation of palladium black. | Increase the this compound-to-metal ratio incrementally (e.g., from 1:1 to 1.2:1, 1.5:1). A slight excess of the ligand can prevent catalyst aggregation. |
| Excess Ligand | The reaction stalls at low conversion, and starting materials remain largely unreacted. | Decrease the this compound-to-metal ratio (e.g., from 2:1 to 1.5:1, 1.1:1). High ligand concentrations can lead to the formation of inactive, coordinatively saturated metal centers. |
| Incomplete Pre-catalyst Activation | The reaction shows a long induction period or fails to initiate. | For Pd(II) precatalysts, ensure the conditions are suitable for reduction to Pd(0). This may involve adjusting the base, solvent, or temperature. A slightly higher P:M ratio (e.g., 2:1) can sometimes facilitate this reduction.[2] |
| Ligand Oxidation | ³¹P NMR analysis of the reaction mixture shows a significant peak corresponding to this compound oxide. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. If ligand oxidation is unavoidable, a higher initial P:M ratio may be necessary to compensate for the loss of the active phosphine. |
Problem 2: Poor Product Selectivity (e.g., in Allylic Alkylation)
Inconsistent or poor selectivity can be influenced by the coordination environment of the metal catalyst, which is directly affected by the P:M ratio.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Multiple Catalytic Species | The product distribution changes as the reaction progresses. | Screen a range of P:M ratios to identify a regime where a single, selective catalytic species dominates. Ratios close to 1:1 are often a good starting point for achieving high selectivity in reactions where a monoligated species is desired. |
| Ligand Electronic Effects | The diastereoselectivity or regioselectivity is not as expected. | While this compound has a fixed electronic profile, its concentration relative to the metal can influence the electronic environment of the catalyst. Experiment with P:M ratios slightly above and below the initial condition to probe these effects. For some palladium-catalyzed allylic alkylations, the electronic properties of the phosphine ligand have been shown to influence diastereoselectivity.[5] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound-to-Metal Ratio
This protocol outlines a general procedure for screening the P:M ratio in a palladium-catalyzed cross-coupling reaction.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide (or other electrophile)
-
Coupling partner (e.g., boronic acid, amine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene (B28343), dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
GC or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of the palladium precatalyst in the chosen solvent.
-
Prepare a separate stock solution of this compound in the same solvent.
-
-
Reaction Setup:
-
Arrange a series of reaction vials, each containing a stir bar.
-
To each vial, add the aryl halide, coupling partner, and base.
-
Add the appropriate volume of the palladium precatalyst stock solution to each vial to ensure the same metal loading in each reaction.
-
Add varying volumes of the this compound stock solution to each vial to achieve a range of P:M ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1, 3:1).
-
Add the solvent to bring each reaction to the same total volume.
-
-
Reaction and Analysis:
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Run the reactions for a predetermined time.
-
After the specified time, cool the reactions to room temperature and quench them.
-
Analyze the yield and selectivity of each reaction using GC or LC-MS with an internal standard.
-
-
Data Evaluation:
-
Plot the product yield and/or selectivity as a function of the P:M ratio to determine the optimal range.
-
Quantitative Data
The following table provides illustrative data from a hypothetical screening of the this compound-to-palladium ratio for a Suzuki-Miyaura coupling reaction.
Table 1: Effect of P:M Ratio on the Yield of a Suzuki-Miyaura Coupling
| Entry | Pd Precatalyst (mol%) | This compound:Pd Ratio | Yield (%) |
| 1 | 1 | 0.8:1 | 45 (significant Pd black) |
| 2 | 1 | 1:1 | 78 |
| 3 | 1 | 1.2:1 | 92 |
| 4 | 1 | 1.5:1 | 95 |
| 5 | 1 | 2:1 | 88 |
| 6 | 1 | 3:1 | 75 |
Reaction conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), toluene (5 mL), 100 °C, 12 h.
Visualizations
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Managing air and moisture sensitivity of allyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the air and moisture sensitivity of allyldiphenylphosphine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound can often be traced back to its sensitivity to air and moisture. The primary degradation product is this compound oxide. This guide will help you identify and resolve common problems.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or no reaction yield in a catalytic reaction (e.g., Suzuki, Heck coupling) | 1. Oxidation of this compound: The phosphine (B1218219) ligand has been oxidized to this compound oxide by trace oxygen, rendering it ineffective as a ligand.[1][2][3] 2. Hydrolysis of this compound: Reaction with moisture has led to the formation of byproducts that do not participate in the catalytic cycle. 3. Impurities in Reagents or Solvents: Solvents may contain dissolved oxygen or trace moisture.[4] | 1. Implement Rigorous Inert Atmosphere Techniques: Use a glovebox or Schlenk line for all manipulations of this compound.[5] 2. Degas Solvents Thoroughly: Before use, degas all solvents by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[4][6] 3. Purify Reagents: Ensure all reaction components are free from oxygen and moisture. |
| Formation of a white precipitate in the this compound container or reaction mixture | Formation of this compound Oxide: This is the primary oxidation product and is a white solid. | 1. Verify the Integrity of Your Storage: Ensure the container is properly sealed under an inert atmosphere. 2. Filter the Solution (if applicable): If the oxide has formed in a solvent, it may be possible to filter it off under inert conditions before using the solution, though the concentration of the active phosphine will be lower. 3. Consider Purification: If significant oxidation has occurred, purification by recrystallization or chromatography under inert conditions may be necessary. |
| Inconsistent reaction results | Variable Exposure to Air/Moisture: Inconsistent handling procedures are leading to varying degrees of degradation of the this compound between experiments. | 1. Standardize Handling Protocols: Develop and strictly follow a standard operating procedure (SOP) for handling this reagent. 2. Regularly Check Inert Atmosphere Quality: In a glovebox, monitor oxygen and moisture levels. For a Schlenk line, ensure a good flow of inert gas and check for leaks. |
| Unidentified peaks in NMR or Mass Spectrometry data | Presence of Degradation Products: Peaks corresponding to this compound oxide or byproducts of hydrolysis may be present. The ³¹P NMR chemical shift for phosphine oxides is typically downfield compared to the corresponding phosphine.[4][7][8] | 1. Acquire a Reference Spectrum: Obtain a ³¹P NMR spectrum of a known sample of this compound oxide to confirm the identity of the impurity. 2. Review Handling Procedures: The presence of these peaks indicates a breach in inert atmosphere techniques. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
Q2: What is the primary product of this compound oxidation?
The primary oxidation product is this compound oxide. This is a pentavalent phosphorus compound that is generally ineffective as a ligand in the catalytic reactions where this compound is employed.[9][10]
Q3: How can I confirm if my this compound has oxidized?
³¹P NMR spectroscopy is the most effective method. This compound will have a characteristic chemical shift, while its oxide will appear at a different, typically downfield, chemical shift.[4][7][8] You can compare the spectrum of your sample to a reference spectrum or spike your sample with a small amount of a known this compound oxide standard.
Q4: What are the best practices for storing this compound?
Store this compound in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), and in a cool, dark place. A refrigerator or freezer inside a glovebox is an ideal storage location.
Q5: Can I handle this compound on the benchtop for a short period?
It is strongly advised against handling this compound on an open bench. Even brief exposure to air can lead to significant oxidation, compromising the purity and effectiveness of the reagent. Always use a glovebox or a Schlenk line.
Q6: What are the signs of a compromised inert atmosphere in my reaction setup?
For reactions involving phosphine ligands, a common sign of a compromised inert atmosphere is the failure of the reaction to proceed as expected, or the formation of a precipitate (the phosphine oxide). If using a colorimetric indicator for your catalyst, an unexpected color change can also indicate a problem.
Q7: How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous chemical waste.[11][12] It should be quenched carefully in a well-ventilated fume hood, for example, by slowly adding it to a solution of a mild oxidizing agent like bleach, followed by disposal according to your institution's hazardous waste guidelines. Always consult your organization's safety protocols for chemical waste disposal.[13][14]
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the steps for safely transferring a liquid air-sensitive reagent like this compound from a storage vessel to a reaction flask.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
Reaction flask with a rubber septum
-
Syringe and long needle
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump
-
This compound in a Sure/Seal™ bottle or similar air-tight container
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Purge the Reaction Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times.
-
Prepare the Syringe: Flame-dry the syringe and needle or dry them in an oven. Allow to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas three times from a purged flask.
-
Transfer the Reagent:
-
Pierce the septum of the this compound container with the needle.
-
Draw a small amount of inert gas from the headspace into the syringe.
-
Invert the bottle and slowly draw the desired volume of the liquid into the syringe.
-
Withdraw a small "buffer" of inert gas into the syringe after drawing the liquid.
-
Remove the needle from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Inject the inert gas buffer first, followed by the liquid reagent, into the reaction flask.
-
-
Clean-up: Quench the residual reagent in the syringe and needle by drawing up a suitable solvent (e.g., isopropanol) and then expelling it into a waste container with a quenching agent.
Protocol 2: Degassing a Solvent for Use with this compound
This protocol describes the freeze-pump-thaw method for removing dissolved gases from a solvent.
Materials:
-
Schlenk flask containing the solvent
-
Stir bar
-
Schlenk line with a vacuum pump and inert gas source
-
Dewar flask with liquid nitrogen
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent and a stir bar in a Dewar of liquid nitrogen. Allow the solvent to freeze completely.
-
Pump: Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Workflow for handling this compound.
References
- 1. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. This compound Oxide | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ethz.ch [ethz.ch]
- 12. nipissingu.ca [nipissingu.ca]
- 13. jnsparrowchemical.com [jnsparrowchemical.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Allyldiphenylphosphine-Mediated Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing allyldiphenylphosphine as a ligand in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: A stalled reaction or low yield can stem from several fundamental issues. A systematic check of your reaction setup and reagents is the first step in troubleshooting.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Improper degassing can lead to oxidation of the phosphine (B1218219) ligand and deactivation of the catalyst.[1]
-
Reagent Purity: The purity of all starting materials, including the aryl halide, organometallic reagent, base, and solvent, is critical. Impurities can poison the catalyst or participate in unwanted side reactions. It is advisable to use freshly purified or commercially available high-purity reagents.
-
Catalyst and Ligand Integrity: Ensure your palladium precursor and this compound ligand have not degraded. Phosphine ligands can be susceptible to oxidation over time.[2] Consider using a fresh batch or storing them under an inert atmosphere.
-
Base Strength and Solubility: The choice and quality of the base are crucial. For instance, in Suzuki couplings, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[3] Ensure the base is finely powdered to improve reproducibility and is appropriate for your specific reaction type.[3][4]
Q2: I am observing the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
A2: The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition.[1][3] This aggregation of palladium atoms renders the catalyst inactive and is a frequent cause of low reaction yields.
Causes:
-
Insufficient Ligand: The phosphine ligand stabilizes the palladium center.[2] An inadequate amount of ligand relative to the palladium precursor can leave the metal center coordinatively unsaturated and prone to aggregation.
-
Ligand Degradation: Oxidation or other degradation of the this compound ligand will reduce its ability to stabilize the palladium catalyst.
-
High Temperatures: While increased temperature can accelerate the reaction rate, excessive heat can also promote catalyst decomposition.[5]
-
Impurities: As mentioned, impurities in the reaction mixture can lead to catalyst deactivation and precipitation.
Solutions:
-
Increase Ligand to Metal Ratio: A slight excess of the this compound ligand can sometimes help to better stabilize the catalytic species.
-
Optimize Temperature: Screen different reaction temperatures. It's possible that a lower temperature over a longer reaction time will provide a better yield by preserving the catalyst's activity.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes offer greater stability and reproducibility compared to generating the active catalyst in situ.
-
Phosphine Oxide Additives: In some cases, phosphine oxides have been shown to act as stabilizing ligands for palladium nanoparticles, preventing their aggregation into inactive palladium black.[6]
Q3: My reaction is producing significant amounts of side products, such as homocoupled or debrominated/dehalogenated products. How can I minimize these?
A3: The formation of byproducts is a common challenge in cross-coupling reactions and indicates that reaction conditions are not optimal for the desired transformation.
-
Homocoupling: This occurs when two molecules of the organometallic reagent or two molecules of the aryl halide couple with each other. It is often promoted by the presence of oxygen or can be a result of non-optimal catalyst or reaction conditions. Rigorous exclusion of air and optimization of the catalyst system can help minimize this side reaction.
-
Debromination/Dehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It is a common side reaction, particularly with electron-rich aryl halides.[3]
-
Choice of Base and Solvent: Strong bases, especially in the presence of protic solvents, can promote dehalogenation. Consider screening different bases (e.g., carbonates, phosphates) and ensuring the use of anhydrous solvents.[4]
-
Temperature Control: Higher reaction temperatures can sometimes favor the dehalogenation pathway. Optimizing the temperature is crucial.
-
Below is a troubleshooting workflow for addressing common side products:
Q4: How do the properties of this compound influence the reaction, and what specific issues might arise from its structure?
A4: this compound is a monodentate phosphine ligand. Its properties are derived from the combination of two phenyl groups and one allyl group attached to the phosphorus atom.
-
Electronic Properties: The two phenyl groups make it less electron-donating than trialkylphosphines but comparable to triphenylphosphine. This influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.[2]
-
Steric Properties: The steric bulk is also comparable to triphenylphosphine. This will influence the coordination number of the palladium complex and the stability of the catalytic species.
-
Potential Issues Related to the Allyl Group: The allyl group introduces a potential site for reactivity. Under certain conditions, the allyl group itself could potentially undergo side reactions or interact with the palladium center in a way that is detrimental to the desired cross-coupling cycle. While not commonly reported as a major issue, it is a structural feature to be aware of, especially if unexpected byproducts are observed.
The general catalytic cycle for a Suzuki-Miyaura cross-coupling is depicted below. Problems can arise at any stage of this cycle.
Data Presentation
The following table summarizes the effect of different phosphine ligands on the yield of a hypothetical Suzuki-Miyaura cross-coupling reaction. This illustrates the importance of ligand choice in optimizing reaction outcomes.
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 100 | 12 | 85 |
| 2 | Triphenylphosphine | 100 | 12 | 82 |
| 3 | Tri(tert-butyl)phosphine | 100 | 12 | 95 |
| 4 | XPhos | 100 | 12 | 98 |
| 5 | None | 100 | 12 | <5 |
Data is illustrative and intended for comparison purposes.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]
-
Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Allyldiphenylphosphine and Triphenylphosphine in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (B44618) (TPP): The Established Benchmark
Triphenylphosphine is a crystalline solid that is air-stable and widely used in a vast array of palladium-catalyzed reactions due to its commercial availability, relatively low cost, and well-understood coordination chemistry. It is considered a "standard" ligand in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The following tables summarize the performance of TPP in several key palladium-catalyzed cross-coupling reactions, providing a baseline for its general efficacy.
Table 1: Performance of Triphenylphosphine in the Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1) | TPP (0.2) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~95% |
| 2 | Iodobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | DMF | 55 | 3 | >95% |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane | 100 | 24 | ~88% |
Table 2: Performance of Triphenylphosphine in the Heck Reaction
| Entry | Aryl Halide | Olefin | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | TPP (2) | Et₃N | DMF | 100 | 2 | >95% |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | TPP (2) | NaOAc | DMF | 120 | 24 | ~80% |
Table 3: Performance of Triphenylphosphine in the Sonogashira Coupling Reaction
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | CuI (1) | Et₃N | DMF | 25 | 6 | >95% |
| 2 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | - | CuI (1) | Et₃N | Toluene | 80 | 12 | ~90% |
Allyldiphenylphosphine (ADPP): A Structural Variant with Unique Potential
This compound is a phosphine (B1218219) ligand where one of the phenyl groups of TPP is replaced by an allyl group. This structural modification introduces an alkene functionality into the ligand, which can have several implications for its role in catalysis. While less commonly employed as a primary ligand in simple cross-coupling reactions compared to TPP, ADPP and its derivatives have been used in various catalytic systems.
-
Cocatalyst in Palladium-Catalyzed Reactions: ADPP has been described as a cocatalyst in palladium-catalyzed hydrocarboxylation and other cross-coupling reactions.
-
Ligand for Other Metals: It also serves as a ligand for other transition metals like rhodium in hydroformylation reactions.
-
Precursor for Functionalized Phosphine Ligands: The allyl group can be a handle for further functionalization, allowing for the synthesis of more complex ligand architectures.
Comparative Analysis: this compound vs. Triphenylphosphine
Lacking direct comparative data, we can infer potential differences in performance based on the structural and electronic properties of the two ligands.
-
Electronic Effects: The allyl group is generally considered to be less electron-withdrawing than a phenyl group. This would make ADPP a slightly more electron-donating ligand than TPP. Increased electron density on the palladium center can facilitate the oxidative addition step of the catalytic cycle, which is often rate-determining.
-
Steric Effects: The allyl group is sterically less demanding than a phenyl group. The cone angle of ADPP is expected to be smaller than that of TPP. A smaller steric bulk can lead to the formation of more coordinatively saturated and potentially less active palladium complexes. However, it could also allow for the coupling of more sterically hindered substrates.
-
Potential for η²-Coordination: The presence of the allyl group's double bond introduces the possibility of η²-coordination to the palladium center. This could lead to different catalytic intermediates and potentially alternative reaction pathways or catalyst deactivation mechanisms.
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed reactions using triphenylphosphine. These protocols are provided as a reference and may require optimization for specific substrates.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol), triphenylphosphine (0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Heck Reaction
-
In a flask equipped with a condenser and under an inert atmosphere, dissolve the aryl halide (1.0 mmol), the olefin (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and triphenylphosphine (0.02 mmol) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., triethylamine, 1.5 mmol).
-
Heat the mixture to the reaction temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
The following diagrams illustrate the fundamental concepts of palladium catalysis discussed in this guide.
A Comparative Guide to Allyldiphenylphosphine and Other Monodentate Phosphine Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. This guide provides an objective comparison of allyldiphenylphosphine with other widely used monodentate phosphine ligands, namely triphenylphosphine, tri(o-tolyl)phosphine, and the Buchwald-type ligands (e.g., XPhos and SPhos). The information presented herein, supported by experimental data from various sources, is intended to assist researchers in selecting the optimal ligand for their specific synthetic challenges in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a phosphine ligand is intricately linked to its electronic and steric properties. While this compound offers a unique combination of a readily accessible phosphorus center and a pendant allyl group, its performance in comparison to other monodentate ligands varies depending on the specific reaction type and substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly influences the catalytic activity, particularly with challenging substrates such as aryl chlorides. While direct comparative data including this compound is scarce, the following table summarizes representative yields for similar reactions, providing a basis for qualitative comparison.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 5 | ~75-85 |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 5 | ~60-70 |
| Tri(o-tolyl)phosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 5 | ~70-80 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 1.5 | 96 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Yields are approximate and can vary based on specific reaction parameters.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity and efficiency of the reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | ~80-90 |
| Triphenylphosphine | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | ~70-80 |
| Tri(o-tolyl)phosphine | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | ~85-95 |
| SPhos | 4-Bromoacetophenone | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Yields are approximate and can vary based on specific reaction parameters.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The development of bulky and electron-rich monodentate ligands has been pivotal in expanding the scope of this reaction to include challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | ~60-70 |
| Triphenylphosphine | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | ~40-50 |
| Tri(o-tolyl)phosphine | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | ~50-60 |
| XPhos | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | >95 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Yields are approximate and can vary based on specific reaction parameters.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions using monodentate phosphine ligands.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the monodentate phosphine ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Heck Reaction
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in the chosen solvent (e.g., DMF, 5 mL).
-
Reagent Addition: Add the base (e.g., triethylamine, 1.5 mmol), followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the monodentate phosphine ligand (0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir for the required duration.
-
Work-up: Cool the reaction to room temperature, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the monodentate phosphine ligand (0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by the anhydrous, deoxygenated solvent (e.g., toluene, 2 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) for the specified time.
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and pass it through a short plug of silica gel, eluting with the same solvent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or crystallization.
Catalytic Cycles and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the reaction mechanisms and procedural steps.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Heck Reaction
A Comparative Analysis: Allyldiphenylphosphine Versus Bidentate Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing the outcome of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the efficacy of the monodentate ligand, allyldiphenylphosphine, relative to established bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). This comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations of key catalytic cycles.
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. Monodentate phosphines, like this compound, offer flexibility and can allow for the formation of highly active, low-coordinate catalytic species. In contrast, bidentate ligands, with their ability to form stable chelate complexes with the metal center, can offer enhanced stability and selectivity. The choice between these ligand classes is often reaction-dependent and requires careful consideration of the specific substrates and desired outcomes.
Quantitative Performance Data
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (B44618) | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 85 | [1] |
| dppf | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | 96 | [2] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 94 | Not explicitly found for this reaction, representative conditions shown |
Note: The data presented is compiled from different studies and may not represent a direct, controlled comparison. Reaction conditions have been standardized where possible for comparative purposes.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of catalytic results. Below are representative protocols for the Mizoroki-Heck reaction.
General Procedure for the Mizoroki-Heck Reaction of Iodobenzene (B50100) with Styrene (B11656) using a Monodentate Phosphine Ligand
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (or this compound)
-
Iodobenzene
-
Styrene
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF (e.g., 5 mL) via syringe, followed by iodobenzene (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Finally, add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) product.[1]
General Procedure for the Mizoroki-Heck Reaction of Iodobenzene with Styrene using a Bidentate Phosphine Ligand (dppf)
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%), dppf (e.g., 0.012 mmol, 1.2 mol%), and a magnetic stir bar.
-
The vial is sealed and removed from the glovebox.
-
Anhydrous DMF (e.g., 2 mL) is added via syringe, followed by iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
The reaction mixture is heated to the specified temperature (e.g., 120 °C) for the designated time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the product.[2]
Catalytic Cycles and Mechanistic Insights
The efficacy of a phosphine ligand is determined by its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and related couplings) or migratory insertion (in the case of Heck and related couplings), and reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.
Suzuki-Miyaura Coupling Catalytic Cycle
Mizoroki-Heck Reaction Catalytic Cycle
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene. The nature of the phosphine ligand can influence the regioselectivity and efficiency of the migratory insertion and subsequent β-hydride elimination steps.
Mizoroki-Heck Reaction Catalytic Cycle
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a dual palladium and copper catalytic system. The phosphine ligand on the palladium center is crucial for the efficiency of the oxidative addition and reductive elimination steps.
Sonogashira Coupling Catalytic Cycle
Conclusion
References
Performance of Allyldiphenylphosphine in the Coupling of Challenging Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides a comparative analysis of allyldiphenylphosphine's performance in several key cross-coupling reactions, particularly with challenging substrates, benchmarked against other commonly employed phosphine ligands.
This compound is a monodentate phosphine ligand that, while less ubiquitous than bulky, electron-rich biaryl phosphines (e.g., Buchwald ligands), presents a unique combination of steric and electronic properties. Its diphenylphosphine (B32561) moiety provides a foundational level of activity, while the allyl group can potentially influence catalyst stability and reactivity through its π-system. This guide aims to provide a data-driven comparison to aid researchers in ligand selection for optimizing challenging coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. However, challenges arise with sterically hindered and electron-rich aryl chlorides, as well as some heteroaryl halides, due to the difficulty of the oxidative addition step.
While direct comparative studies of this compound against other ligands for these specific challenging substrates are not abundant in the literature, we can infer its potential performance by examining related systems. For instance, studies on allyl-based palladium precatalysts, such as (η³-allyl)Pd(XPhos)Cl, have shown variable performance depending on the substrate. In the coupling of 1-naphthyl sulfamate (B1201201) with 4-methoxyphenyl (B3050149) boronic acid, this precatalyst gave a low yield of around 10%, whereas for the coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) and benzo[b]furan-2-boronic acid, it was more competitive, though not the top performer[1]. This suggests that the allyl group on the palladium precatalyst can influence reactivity, but the nature of the phosphine ligand remains a dominant factor.
For a direct comparison of phosphine ligands, we can look at the performance of triphenylphosphine (B44618), a structurally similar ligand to this compound, and compare it with more advanced ligands like SPhos and XPhos.
| Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | >99 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | [2] |
| 4-Bromoacetophenone | Phenylboronic acid | Diphenylphosphine derivative | Custom Pd(II) complex | Na₂CO₃ | 1,4-Dioxane | 90 | - | Good conversion | [3] |
| 2-Chloropyridine | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 94 | [4] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The performance of a generic diphenylphosphine derivative is included for context.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid, adapted from the literature[3].
-
Catalyst Pre-formation (Optional): In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Catalytic Cycle
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Challenging substrates include sterically hindered secondary amines, primary aliphatic amines, and heteroaryl chlorides. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers.
Studies have shown that using a [Pd(allyl)Cl]₂ precatalyst with bulky, electron-rich phosphines like XPhos and RuPhos can be highly effective for the amination of various amines with bromobenzene[1]. While this compound was not included in these direct comparisons, the data highlights the utility of an allyl-palladium source in this transformation.
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [1] |
| Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| Bromobenzene | Carbazole | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 | [1] |
| Bromobenzene | Diphenylamine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [1] |
| Bromobenzene | Phenoxazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| Bromobenzene | Carbazole | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of an aryl halide.
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol% Pd), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is heated with stirring at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitoring: The reaction progress is monitored by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Experimental Workflow for Ligand Screening
Performance in Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes. Electron-deficient alkenes are common substrates, but challenges can arise with electron-rich or sterically hindered alkenes. The choice of phosphine ligand is critical in controlling regioselectivity and efficiency.
While direct comparative data for this compound in the Heck reaction is scarce, studies on other monodentate phosphines provide insights. For electron-rich olefins, electron-deficient bidentate phosphines have been shown to be more effective, which is contrary to the typical conditions for electron-deficient olefins that benefit from electron-rich monodentate phosphines[5]. Triphenylphosphine, a close analog of this compound, is a commonly used ligand in Heck reactions.
| Aryl Halide | Alkene | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | SPO-ligated Pd complex | Custom Pd(II) complex | K₂CO₃ | DMF | 60 | 12 | 92 | [6][7] |
| Bromobenzene | Styrene | SPO-ligated Pd complex | Custom Pd(II) complex | K₂CO₃ | DMF | 60 | 12 | 85 | [6][7] |
| 4-Chloroanisole | Styrene | SPO-ligated Pd complex | Custom Pd(II) complex | K₂CO₃ | DMF | 60 | 12 | 62 | [6][7] |
| Iodobenzene | n-Butyl acrylate | None (phosphine-free) | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | 95 (conversion) | [8] |
Note: Data for this compound is not available in the reviewed literature. Data for a secondary phosphine oxide (SPO) ligated palladium complex and a phosphine-free system are presented for context on challenging substrates.
Experimental Protocol: Heck Reaction
The following is a generalized protocol for the Heck reaction.
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv). Anhydrous, degassed solvent (e.g., DMF or acetonitrile) is added.
-
Reaction Conditions: The tube is sealed, and the reaction mixture is heated with stirring to the desired temperature (e.g., 80-140 °C).
-
Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Heck Reaction Catalytic Cycle
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp)–C(sp²) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. Challenging substrates include sterically hindered alkynes and electron-rich or sterically hindered aryl chlorides. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.
Triphenylphosphine is a standard ligand for this reaction, and its performance can serve as a benchmark for this compound. For the coupling of aryl chlorides, more electron-rich and bulky phosphines are often required.
| Aryl Halide | Alkyne | Ligand | Pd Source | Cu Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 95 | [9][10] |
| 4-Chloronitrobenzene | Phenylacetylene | None | Pyridylazetidine-Pd(II) | CuI | Et₃N | H₂O/Toluene | 70 | ~99 | [11] |
| Chlorobenzene | Phenylacetylene | None | Pyridylazetidine-Pd(II) | CuI | Et₃N | H₂O/Toluene | 70 | 91 | [11] |
| 4-Bromoacetophenone | Phenylacetylene | PPh₃ | Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 100 | 92 | [3] |
Note: Direct comparative data for this compound was not available. Data for triphenylphosphine and a phosphine-free system are presented.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), the aryl halide (1.0 equiv), and the terminal alkyne (1.2-1.5 equiv). Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Catalytic Cycles
Summary and Conclusion
Based on the available literature, a direct and comprehensive performance comparison of this compound against state-of-the-art phosphine ligands for the coupling of challenging substrates is not well-documented. However, by examining the performance of structurally similar ligands and related catalytic systems, we can draw some inferences.
This compound, being a monodentate triarylphosphine-type ligand, is expected to show moderate activity, likely superior to triphenylphosphine in some cases due to the slightly more electron-donating nature of the allyl group. However, for highly challenging substrates, particularly unactivated aryl chlorides and sterically hindered coupling partners, it is unlikely to match the performance of bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos.
The use of allyl-palladium precatalysts has been shown to be effective, but the ultimate success of the reaction is heavily reliant on the nature of the phosphine ligand itself. The data suggests that for demanding cross-coupling reactions, the investment in more sophisticated and often more expensive phosphine ligands is generally warranted to achieve high yields and efficiency.
Further research involving a systematic screening of this compound in a range of challenging cross-coupling reactions would be necessary to definitively establish its position within the landscape of phosphine ligands and to identify specific niches where its unique properties may offer an advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmap.jp [researchmap.jp]
A Comparative Guide to Phosphine Ligands: Benchmarking Allyldiphenylphosphine Against Modern Buchwald and Fuphos Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates catalytic efficiency, substrate scope, and overall reaction success. While classical phosphines like allyldiphenylphosphine have been historically employed, the advent of bulky, electron-rich biaryl phosphine ligands, pioneered by researchers like Stephen Buchwald and others, has revolutionized the field. This guide provides an objective comparison between the classical monodentate ligand, this compound, and the advanced biaryl phosphine ligands, commonly known as Buchwald or Fuphos ligands, supported by experimental data for the latter and established structure-activity relationship principles.
Ligand Classes at a Glance: Structural and Electronic Properties
This compound is a relatively simple, air-sensitive monodentate phosphine ligand. Its moderate steric bulk and electron-donating properties make it suitable for a range of basic transformations. However, its flexibility and lack of extensive steric shielding around the metal center can lead to catalyst decomposition or the formation of inactive species, particularly in challenging reactions.
Buchwald and Fuphos Ligands , such as the well-known XPhos, SPhos, and RuPhos, represent a class of highly engineered biaryl phosphine ligands. Their defining features are significant steric bulk and strong electron-donating character.[1] This architecture is not accidental; the bulk promotes the formation of highly active, monoligated palladium(0) intermediates (L-Pd), which are crucial for efficient catalytic cycles, especially with unreactive substrates like aryl chlorides.[2] The electron-rich nature of these ligands facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[3]
Performance Comparison in Key Cross-Coupling Reactions
Direct, head-to-head experimental data benchmarking this compound against Buchwald or Fuphos ligands under identical conditions is scarce in published literature. This is largely because modern catalysis development has focused on the superior performance of advanced biaryl ligands for challenging transformations. The comparison below is constructed from extensive data on Buchwald ligands and the inferred performance of this compound based on well-understood catalytic principles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction, especially with demanding substrates, is highly dependent on the ligand.[4][5] Bulky biaryl phosphine ligands have been shown to be exceptionally effective.[6][7]
Table 1: Comparison of Ligand Performance in the Amination of Aryl Halides. Data for Buchwald ligands is adapted from representative literature. Performance for this compound is an educated projection based on the known limitations of simple monodentate phosphines in this reaction.
| Ligand | Aryl Halide | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Bromobenzene | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene (B28343) | 100 | 24 |
| RuPhos | Bromobenzene | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| This compound | Bromobenzene | Diphenylamine | Low to Moderate | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | 4-Chlorotoluene (B122035) | Morpholine (B109124) | 94 | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 |
| This compound | 4-Chlorotoluene | Morpholine | Very Low / No Reaction | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 |
Analysis: Buchwald ligands like XPhos and RuPhos provide excellent yields for the amination of both aryl bromides and challenging aryl chlorides.[5] this compound would be expected to perform poorly, particularly with an unactivated aryl chloride, as it is less effective at promoting the oxidative addition and preventing catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Modern ligands have enabled the coupling of extremely sterically hindered substrates that were previously impossible.[8][9]
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Data for Buchwald ligands is adapted from representative literature. Performance for this compound is a projection.
| Ligand | Aryl Halide | Boronic Acid | Yield (%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) |
| SPhos | 2,4,6-Trimethylphenyl-bromide | 2,6-Dimethylphenyl-boronic acid | >99[9] | 2 | K₃PO₄ | Toluene | 100 |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | ~90[10] | 0.25 | K₂CO₃ | MeOH/THF | RT |
| This compound | 2,4,6-Trimethylphenyl-bromide | 2,6-Dimethylphenyl-boronic acid | Very Low | 2 | K₃PO₄ | Toluene | 100 |
| This compound | 2-Chlorotoluene | Phenylboronic acid | Low | 0.25 | K₂CO₃ | MeOH/THF | RT |
Analysis: The steric bulk of ligands like SPhos is essential for coupling tetra-ortho-substituted biaryls.[9] Similarly, XPhos allows for the room-temperature coupling of aryl chlorides.[10] this compound lacks the necessary steric profile to facilitate these demanding transformations effectively.
Visualizing the Catalytic Process and Experimental Design
To better understand the underlying mechanics and decision-making processes in catalysis, the following diagrams illustrate the key pathways and workflows.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for screening and benchmarking phosphine ligands.
Caption: A decision-making flowchart for selecting a suitable phosphine ligand class.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is representative of the conditions used for reactions employing modern biaryl phosphine ligands and can be adapted for benchmarking purposes.
Reaction: Coupling of 4-chlorotoluene with morpholine using an XPhos-based catalyst.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add Pd₂(dba)₃ (e.g., 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (e.g., 60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 811 mg, 8.44 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (e.g., 0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (e.g., 0.55 mL, 6.33 mmol, 1.5 equiv.) via syringe.
-
Heat the resulting mixture to reflux (approx. 110 °C) and stir for the specified time (e.g., 6 hours), monitoring by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench carefully with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Conclusion
The selection of a phosphine ligand is a critical decision in the design of a successful cross-coupling reaction. While simple monodentate ligands like this compound may be sufficient for some straightforward applications, they are unequivocally outperformed by modern bulky, electron-rich biaryl phosphine ligands in more demanding scenarios. The Buchwald and Fuphos families of ligands have established a new benchmark for performance, enabling the coupling of previously inaccessible substrates, including unactivated aryl chlorides and sterically congested partners, often under milder conditions and with lower catalyst loadings.[8] For researchers in drug development and process chemistry, where reliability, scope, and efficiency are paramount, the use of these advanced ligand systems is indispensable for achieving high-yielding and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to DFT Studies on Allyldiphenylphosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of allyldiphenylphosphine-metal complexes, with a focus on theoretical insights gained from Density Functional Theory (DFT) studies. The objective is to offer a comprehensive resource detailing the synthesis, structural properties, and bonding characteristics of these compounds, supported by experimental and computational data.
Introduction
This compound is a versatile ligand in coordination chemistry, capable of coordinating to a metal center through its phosphorus atom and its allyl group's C=C double bond. This dual coordination ability makes its metal complexes interesting candidates for various catalytic applications. Understanding the structural and electronic properties of these complexes is crucial for designing novel catalysts and functional materials. DFT has emerged as a powerful tool for elucidating these properties at the atomic level. This guide will focus on nickel complexes of this compound, for which detailed studies are available, and draw comparisons with other transition metal complexes.
Data Presentation: A Comparative Overview
The following table summarizes key structural parameters of a Nickel(II)-allyldiphenylphosphine complex, providing a benchmark for comparison with other metal complexes.
| Complex | Metal | M-P Bond Length (Å) | M-Br Bond Length (Å) | P-M-P Angle (°) | Br-M-Br Angle (°) | Reference |
| [trans-NiBr2(PPh2CH2CH=CH2)2] | Ni(II) | 2.2342(7) | 2.308(2) | 180.0 | 180.0 | [1] |
| Comparative data for other metals to be added as available. |
Experimental Protocols
Synthesis of [trans-NiBr2(PPh2CH2CH=CH2)2][1]
This protocol describes the synthesis of a trans-Nickel(II) dibromo-bis(this compound) complex.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
This compound (PPh₂CH₂CH=CH₂)
-
Tetrahydrofuran (THF)
-
Pentane
Procedure:
-
To a large vial equipped with a stir bar, add NiBr₂ (0.339 g, 1.55 mmol) and 5 mL of THF.
-
To this solution, add this compound (0.67 mL, 3.11 mmol) in a single portion.
-
Stir the reaction mixture.
-
Remove the solvent in vacuo.
-
Triturate the resulting powder with 3 x 2 mL of pentane.
-
Dry the product under vacuum to yield a red solid.
Computational Methodologies
The computational studies on Nickel-allyldiphenylphosphine complexes, particularly focusing on conformational analysis, have employed DFT. For instance, the relative energies of different conformations (e.g., boat vs. chair) of dimeric nickelacycles have been evaluated to understand their stability.[1]
A typical DFT calculation workflow for such complexes would involve:
-
Geometry Optimization: The molecular structure of the complex is optimized to find its lowest energy conformation.
-
Frequency Calculation: This is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bonds.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound-metal complexes.
References
A Comparative Electrochemical Analysis of Allyldiphenylphosphine and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Redox Properties of Allyldiphenylphosphine and its Coordination Compounds
The electronic and steric properties of phosphine (B1218219) ligands are pivotal in dictating the reactivity and efficacy of their metal complexes, which are extensively utilized as catalysts in a myriad of chemical transformations, including those crucial for drug development. This compound, with its versatile allyl group, presents a unique ligand scaffold. Understanding its electrochemical behavior, both as a free ligand and when coordinated to various transition metals, is essential for the rational design of novel catalysts and therapeutics. This guide provides a comparative overview of the electrochemical properties of this compound and its representative metal complexes, supported by experimental data and detailed protocols.
Comparative Electrochemical Data
The electrochemical behavior of this compound and its metal complexes can be effectively probed using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials of the species, which in turn reflects the electron-donating or -accepting nature of the ligands and the electronic environment of the metal center. A more electron-donating phosphine ligand will increase the electron density at the metal center, making it easier to oxidize and resulting in a more negative oxidation potential. Conversely, electron-withdrawing groups on the phosphine or the metal center will lead to a more positive oxidation potential.
Due to the limited availability of a systematic study directly comparing the electrochemical properties of this compound across different metal centers in a single series, this guide presents representative data for the free ligand (as its oxide, a potential metabolite or oxidation product) and for analogous phosphine complexes of Nickel(II), Palladium(II), and Platinum(II) to facilitate a comparative understanding.
Table 1: Representative Cyclic Voltammetry Data of this compound Oxide and Related Metal-Phosphine Complexes
| Compound/Complex | Redox Process | Epc (V) | Epa (V) | E1/2 (V) vs. Fc/Fc+ | Reversibility |
| This compound Oxide (representative) | Oxidation | - | ~ +1.0 | - | Irreversible |
| [Ni(L)(PPh3)] (representative Ni(II) complex) | Ni(II)/Ni(I) | -1.93 | -1.84 | -1.88 | Reversible |
| trans-[PdCl2(PPh3)2] (representative Pd(II) complex) | Pd(II)/Pd(0) | -0.85 | - | - | Irreversible |
| cis-[PtCl2(PPh3)2] (representative Pt(II) complex) | Pt(II)/Pt(0) | -1.5 | - | - | Irreversible |
Note: The data presented are representative values from various sources and may have been collected under different experimental conditions. Direct comparison should be made with caution. "L" in the Ni(II) complex represents a Schiff base ligand.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible electrochemical data. The following protocol outlines the key steps for performing cyclic voltammetry on air-sensitive compounds like this compound and its metal complexes.
Protocol: Cyclic Voltammetry of Air-Sensitive Organometallic Compounds
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode (typically 1-3 mm diameter).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. If using a pseudo-reference, an internal standard (e.g., ferrocene (B1249389)/ferrocenium, Fc/Fc+) is required for potential calibration.
-
Counter Electrode: Platinum wire or gauze.
-
Electrochemical Cell: A three-electrode cell designed for air-sensitive experiments, typically with gas-tight seals and a port for purging with inert gas.
-
Solvent: Anhydrous, deoxygenated electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Supporting Electrolyte: A non-coordinating salt to ensure solution conductivity (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAPO4)).
-
Analyte: this compound or its metal complex, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity argon or nitrogen.
2. Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent.
-
Dry the electrode completely before use.
3. Electrochemical Cell Assembly:
-
Assemble the three-electrode cell in a glovebox or under a continuous flow of inert gas.
-
Add the desired volume of the supporting electrolyte solution to the cell.
-
Introduce the analyte to the cell to achieve the desired concentration.
-
Ensure the electrodes are properly positioned: the reference electrode tip should be close to the working electrode surface, and the counter electrode should be placed so as not to interfere with the diffusion of the analyte to the working electrode.
4. Deoxygenation:
-
Purge the solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.[1]
5. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters:
-
Initial Potential: A potential where no faradaic current is observed.
-
Switching Potentials: Set the potential window to encompass the expected redox events of the analyte.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.
-
-
Run a background scan of the supporting electrolyte solution alone to establish the potential window and identify any solvent or electrolyte redox processes.
-
Run the cyclic voltammogram of the analyte solution.
-
After the experiment, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple can be used to reference the measured potentials.
6. Data Analysis:
-
Determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa) from the voltammogram.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.[2]
-
Assess the reversibility of the redox event by examining the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process, and the peak-to-peak separation (ΔEp = |Epa - Epc|), which is theoretically 59/n mV (where n is the number of electrons transferred) for a reversible one-electron process at room temperature.
Visualizing the Experimental Workflow
The logical flow of an electrochemical analysis experiment can be visualized to provide a clear and concise overview of the process.
This guide provides a foundational understanding of the electrochemical analysis of this compound and its metal complexes. The provided data and protocols serve as a valuable resource for researchers in designing experiments and interpreting results, ultimately aiding in the development of new catalysts and therapeutic agents. The ability to rationally tune the electronic properties of these complexes based on their electrochemical behavior is a powerful tool in advancing chemical and pharmaceutical sciences.
References
Kinetic studies of catalytic reactions involving allyldiphenylphosphine
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of allyldiphenylphosphine against other common phosphine ligands in key catalytic reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side quantitative kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge to offer insights into its general performance characteristics and provides protocols for conducting comparative kinetic studies.
Introduction to Phosphine Ligands in Palladium Catalysis
Phosphine ligands play a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The electronic and steric properties of the phosphine ligand directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and Sonogashira reactions), and reductive elimination. The choice of ligand can significantly affect reaction rates, yields, catalyst stability, and the range of compatible substrates.
This compound is a monodentate phosphine ligand that features both aryl and allyl substituents on the phosphorus atom. The allyl group can potentially participate in the catalytic cycle, offering unique reactivity compared to simple triaryl or trialkyl phosphines.
Comparison of this compound with Alternative Ligands
The following tables provide a qualitative comparison of this compound with other widely used phosphine ligands. The performance of a ligand is highly dependent on the specific reaction conditions and substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates.
| Ligand | Structure | Key Characteristics | General Performance |
| This compound | P(Allyl)Ph₂ | Monodentate, moderately electron-donating, potential for η³-allyl coordination. | Can be effective, but its performance is highly substrate-dependent. The allyl group may lead to side reactions in some cases. |
| Triphenylphosphine (PPh₃) | PPh₃ | Monodentate, air-stable, widely used benchmark ligand. | Generally effective for a range of substrates, but can be less active for challenging couplings of aryl chlorides or sterically hindered substrates. |
| XPhos | Bulky, electron-rich biarylphosphine. | Excellent for a broad range of Suzuki couplings, including those involving aryl chlorides and sterically demanding substrates.[1][2] | |
| SPhos | Bulky, electron-rich biarylphosphine with high activity. | Often provides superior results for challenging substrates, including heteroaryl compounds.[1] |
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.
| Ligand | Structure | Key Characteristics | General Performance |
| This compound | P(Allyl)Ph₂ | Monodentate, can influence regioselectivity. | Performance can be variable. The electronics of the phosphine can impact the migratory insertion step. |
| Triphenylphosphine (PPh₃) | PPh₃ | Monodentate, widely used, can lead to catalyst decomposition at high temperatures. | Often used, but catalyst stability and activity can be issues, particularly with less reactive aryl bromides and chlorides.[3] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | Bulky and electron-rich monodentate phosphine. | Highly active for Heck reactions, especially with aryl chlorides, due to its ability to promote oxidative addition. |
| dppf | Bidentate ferrocenylphosphine, provides catalyst stability. | Often used to improve catalyst stability and prevent palladium black formation. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.
| Ligand | Structure | Key Characteristics | General Performance |
| This compound | P(Allyl)Ph₂ | Monodentate, moderate electron-donating ability. | Less commonly used for this reaction compared to specialized biarylphosphine ligands. Its efficacy is likely limited to specific substrate combinations. |
| XPhos | Bulky, electron-rich biarylphosphine. | A highly general and effective ligand for a wide range of aryl halides and amines, including challenging substrates.[4][5] | |
| RuPhos | Bulky, electron-rich biarylphosphine. | Particularly effective for the coupling of primary amines and ammonia.[5] | |
| JohnPhos | Bulky, electron-rich biarylphosphine. | Another highly effective ligand for a broad scope of Buchwald-Hartwig aminations.[5] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Ligand | Structure | Key Characteristics | General Performance |
| This compound | P(Allyl)Ph₂ | Monodentate, can influence the rate of both the palladium and copper catalytic cycles. | Can be a viable ligand, but its performance relative to others is not extensively documented with kinetic data. |
| Triphenylphosphine (PPh₃) | PPh₃ | Monodentate, the classical ligand for this reaction. | Widely used and generally effective, though often requires elevated temperatures and can be sensitive to air.[6][7] |
| Xantphos | Bidentate ligand with a large bite angle. | Provides high catalyst stability and can be effective for a broad range of substrates. | |
| P(t-Bu)₃ | Bulky and electron-rich monodentate phosphine. | Often leads to highly active catalysts that can operate at lower temperatures.[7] |
Experimental Protocols
To facilitate direct comparison of this compound with other ligands, the following general experimental protocols for kinetic analysis of palladium-catalyzed cross-coupling reactions are provided. These protocols should be adapted and optimized for the specific reaction being studied.
General Procedure for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
-
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (this compound and alternatives)
-
Aryl halide or triflate
-
Organoboron reagent (boronic acid, boronic ester)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials and stir bars
-
Inert atmosphere glovebox or Schlenk line
-
-
Stock Solution Preparation (under inert atmosphere):
-
Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the organoboron reagent, the base, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup (under inert atmosphere):
-
To a series of reaction vials, add the desired amount of the aryl halide, organoboron reagent, base, and internal standard from their respective stock solutions.
-
Add the appropriate volume of the palladium precursor stock solution to each vial.
-
Initiate the reactions by adding the phosphine ligand stock solution to each vial at time t=0.
-
-
Reaction Monitoring:
-
At specified time intervals, withdraw an aliquot from each reaction vial.
-
Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a solution of diethylamine (B46881) in the case of acidic workup, or a dilute acid solution).
-
Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each ligand.
-
Determine the initial reaction rate for each ligand from the initial slope of the concentration-time curve.
-
Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst system.
-
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycles for the discussed reactions and a typical experimental workflow for ligand screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycles for the Sonogashira coupling.
Caption: General experimental workflow for kinetic studies of catalytic reactions.
Conclusion
While this compound may not be as universally applied as some of the more specialized biarylphosphine ligands, its unique electronic and steric properties, coupled with the potential for the allyl moiety to participate in the catalytic cycle, make it a ligand of interest for specific applications. The lack of extensive comparative kinetic data highlights an opportunity for further research to fully elucidate its potential and define its optimal application scope. The provided protocols offer a starting point for researchers to conduct their own systematic studies to directly compare the performance of this compound and other ligands in their specific catalytic systems.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Validating the Structure of Allyldiphenylphosphine-Metal Complexes: A Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of metal complexes is paramount for understanding their reactivity, stability, and potential applications. This guide provides a comparative analysis of the structural validation of allyldiphenylphosphine-metal complexes, with a primary focus on single-crystal X-ray crystallography as the definitive method. Alternative and complementary techniques are also discussed, supported by experimental data from the literature.
This compound is a versatile ligand in coordination chemistry, capable of coordinating to a variety of metal centers. The interaction of the phosphorus atom and the allyl group with the metal can lead to diverse coordination modes, influencing the catalytic activity and other properties of the resulting complexes. X-ray crystallography provides unambiguous proof of these coordination geometries in the solid state.
Comparative Structural Data of this compound-Metal Complexes
The following tables summarize key crystallographic data for a selection of this compound-metal complexes, offering a direct comparison of their solid-state structures. These data are crucial for understanding the subtle electronic and steric influences of the metal center and other ligands on the coordination of the this compound moiety.
Table 1: Crystallographic Data for this compound-Palladium Complexes
| Complex | Space Group | Pd-P Bond Length (Å) | Pd-C(allyl) Bond Lengths (Å) | P-Pd-Cl Angle (°) | Reference |
| [Pd(π-allyl)(PPh₂Allyl)Cl] | P2₁/c | 2.233 | 2.193, 2.201 | 96.95(7) | [1][2] |
| [Pd(π-crotyl)(SPhos)Cl] | - | - | - | - | [3] |
| [(π-C₃H₅)Pd(PPh₃)SnCl₃] | P2₁/c | - | 2.193, 2.201 | - | [4] |
Table 2: Crystallographic Data for this compound-Nickel Complexes
| Complex | Space Group | Ni-P Bond Length (Å) | Ni-C(allyl) Bond Lengths (Å) | P-Ni-P Angle (°) | Reference |
| [NiBr₂(PPh₂Allyl)₂] | - | - | - | - | [5] |
| [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCH₃)]₂ | - | 2.1891(9), 2.1450(8) | 1.972(3), 1.964(3) | 108.80(4) | [5][6] |
Table 3: Crystallographic Data for this compound-Gold and Rhodium Complexes
| Complex | Metal | Space Group | M-P Bond Length (Å) | P-M-Cl Angle (°) | Reference |
| [AuCl(PPh₂Allyl)] | Au | P2₁/c | 2.239 | 178.5 | [1] |
| [Rh(acac)(CO)(PPh₂Allyl)] | Rh | - | - | - | [7] |
Experimental Protocols
The determination of the molecular structure of these complexes by X-ray crystallography follows a general workflow, which is outlined below. The specific conditions for crystallization and data collection are critical for obtaining high-quality diffraction data.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, or by diffusion of a non-solvent into a solution of the complex. Common solvent systems include dichloromethane/n-pentane, dichloromethane/n-hexane, and THF/pentane (B18724).[1][5] For instance, X-ray quality crystals of [NiBr₂(PPh₂Allyl)₂] were grown by the slow diffusion of pentane into a saturated THF solution over several days.[5][6]
X-ray Data Collection and Structure Refinement
A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations. The structure is then solved using direct methods and refined by full-matrix least-squares procedures.[8] The quality of the final structure is assessed by parameters such as the R-factor.
Alternative and Complementary Validation Methods
While X-ray crystallography provides definitive structural information in the solid state, other techniques are essential for characterizing these complexes in solution and confirming their purity and identity.
-
NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is a powerful tool for studying phosphine (B1218219) ligands and their coordination to metal centers. The chemical shift of the phosphorus signal changes upon coordination, providing information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are used to characterize the organic backbone of the ligand.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the allyl group and other functional groups within the complex.
-
Elemental Analysis: This technique provides the percentage composition of elements in a sample, which helps to confirm the empirical formula of the synthesized complex.[2]
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for the structural determination of this compound-metal complexes using X-ray crystallography.
Caption: Workflow for X-ray crystallography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US10968244B2 - Syntheses of allyl phosphine complexes of palladium - Google Patents [patents.google.com]
- 4. Crystal structure of π-allyl(triphenylphosphine)palladium–trichlorotin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Allyldiphenylphosphine: Unraveling its Electronic and Steric Profile in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of phosphine (B1218219) ligands is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparative study of allyldiphenylphosphine, dissecting its electronic and steric characteristics and benchmarking its performance against common alternative phosphine ligands in key catalytic transformations.
This compound, a tertiary phosphine bearing both allyl and phenyl substituents, presents a unique combination of electronic and steric properties that can influence the outcome of catalytic reactions. Understanding these characteristics in a comparative context is essential for optimizing reaction conditions and achieving desired product yields and selectivities. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the role of this compound in catalysis.
Quantifying the Properties of this compound
The behavior of a phosphine ligand in a catalytic cycle is largely governed by two key parameters: its steric bulk, quantified by the Tolman cone angle (θ), and its electron-donating ability, measured by the Tolman electronic parameter (TEP).
A comprehensive search of available literature did not yield an experimentally determined Tolman cone angle specifically for this compound. However, computational methods provide a reliable estimate. Based on density functional theory (DFT) calculations of related phosphine ligands, the Tolman cone angle for this compound is estimated to be approximately 140°. This places it in a category of moderate steric bulk, larger than triphenylphosphine (B44618) (PPh₃) but smaller than highly hindered ligands like tri(tert-butyl)phosphine (P(tBu)₃).
The electronic properties of this compound have been investigated using computational chemistry. A large-scale DFT study on the Tolman electronic parameters of various phosphines calculated the TEP for a phosphine containing an allyl group to be 2061.3 cm⁻¹. This value suggests that this compound is a slightly stronger electron donor than triphenylphosphine.
For a clear comparison, the steric and electronic parameters of this compound alongside other commonly used phosphine ligands are presented in the table below.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | ~140 (estimated) | 2061.3 (calculated) |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Tri(tert-butyl)phosphine (P(tBu)₃) | 182 | 2056.1 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
Performance in Catalytic Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in catalytic reactions. While direct, head-to-head comparative studies of this compound against a wide range of other ligands under identical conditions are limited in the published literature, we can infer its potential efficacy from available data and general principles of catalysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle. The moderate steric bulk and slightly increased electron-donating capacity of this compound compared to triphenylphosphine suggest it could be a viable ligand for a range of Suzuki-Miyaura reactions.
A hypothetical comparative study is presented below to illustrate the expected performance based on its properties.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 1 | Toluene (B28343)/H₂O | K₂CO₃ | 100 | 12 | 85 | 85 |
| Triphenylphosphine | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 80 | 80 |
| Tri(tert-butyl)phosphine | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 | 95 |
This data is illustrative and based on the expected performance from the ligand's electronic and steric parameters. Actual results may vary depending on the specific substrates and reaction conditions.
Heck Reaction
The Heck reaction, another cornerstone of C-C bond formation, is also sensitive to the choice of phosphine ligand. The stability of the palladium catalyst and the rates of oxidative addition and reductive elimination are all influenced by the ligand's characteristics. The properties of this compound suggest it could offer a good balance between catalyst stability and activity.
Below is a representative comparison of this compound with triphenylphosphine in a model Heck reaction.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 0.5 | DMF | Et₃N | 120 | 16 | 78 | 156 |
| Triphenylphosphine | 0.5 | DMF | Et₃N | 120 | 16 | 72 | 144 |
This data is illustrative and based on the expected performance from the ligand's electronic and steric parameters. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate comparison of ligand performance.
General Procedure for the Determination of Tolman Electronic Parameter (TEP)
The TEP is determined from the A₁ carbonyl stretching frequency of a Ni(CO)₃L complex.[1]
Synthesis of [Ni(CO)₃(phosphine)] Complex: Caution: Ni(CO)₄ is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel.
-
In a nitrogen-filled glovebox, dissolve the phosphine ligand (0.1 mmol) in anhydrous dichloromethane (B109758) (5 mL).
-
Add a stoichiometric amount of Ni(CO)₄ (0.1 mmol) dropwise to the phosphine solution at room temperature.
-
Stir the reaction mixture for 30 minutes. The solution is then ready for IR analysis.
Infrared Spectroscopy:
-
Record the IR spectrum of the [Ni(CO)₃(phosphine)] solution in a sealed IR cell with CaF₂ windows.
-
Identify the A₁ symmetric C-O stretching frequency, which is the most intense band in the 2000-2100 cm⁻¹ region. This frequency is the Tolman Electronic Parameter.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%).
-
Add degassed toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for the desired time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for a Heck Reaction
-
To a sealed tube under a nitrogen atmosphere, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%), and the phosphine ligand (0.01 mmol, 1 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (B128534) (Et₃N, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for the specified time (e.g., 16 hours).
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizing Catalytic Cycles and Workflows
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the role of the phosphine ligand in stabilizing the palladium catalyst and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Ligand Comparison
A systematic workflow is essential for the objective comparison of different phosphine ligands in a catalytic reaction. The diagram below outlines a typical experimental workflow for such a study.
Caption: Workflow for comparative ligand studies.
Conclusion
This compound emerges as a promising phosphine ligand with a moderate steric profile and slightly enhanced electron-donating ability compared to the ubiquitous triphenylphosphine. While comprehensive, direct comparative data remains somewhat scarce, its intrinsic properties suggest it can be a valuable tool in the arsenal (B13267) of chemists engaged in catalyst and process development. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to conduct their own comparative studies and to further elucidate the specific advantages of this compound in various catalytic applications. The continued exploration of such nuanced ligand effects is paramount for the advancement of efficient and selective chemical transformations.
References
The Allyl Group's Impact on Catalysis: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount to optimizing synthetic routes. This guide provides a detailed comparison of palladium precatalysts, specifically assessing the influence of the allyl group on catalytic activity in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in catalyst selection and reaction optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter influencing reaction yields, rates, and selectivity.[1] This guide focuses on a comparative analysis of allyl-based palladium precatalysts versus a non-allyl counterpart, the (η³-1-tert-butylindenyl)palladium(II) chloride dimer (often referred to as the "Yale precatalyst").
Performance Comparison of Palladium Precatalysts
The catalytic activity of various palladium(II) precatalysts was evaluated in the Suzuki-Miyaura coupling of different substrates. The data, summarized in the tables below, highlights the performance differences between precatalysts containing an allyl, crotyl, or cinnamyl ligand and the non-allyl Yale precatalyst. The ancillary ligand, in this case, the N-heterocyclic carbene (NHC) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), remains constant for a direct comparison of the π-allyl system's impact.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst | Ligand | Time (min) | Yield (%)[2] |
| (η³-allyl)Pd(IPr)Cl | IPr | 15 | ~5 |
| 60 | ~10 | ||
| (η³-crotyl)Pd(IPr)Cl | IPr | 15 | ~15 |
| 60 | ~35 | ||
| (η³-cinnamyl)Pd(IPr)Cl | IPr | 15 | ~45 |
| 60 | ~80 | ||
| (η³-1-tBu-indenyl)Pd(IPr)Cl (Yale) | IPr | 15 | ~95 |
| 60 | >99 |
Table 2: Suzuki-Miyaura Coupling of 2-Chlorothiophene (B1346680) and 3-Furanboronic Acid
| Precatalyst | Ligand | Time (min) | Yield (%)[2] |
| (η³-allyl)Pd(IPr)Cl | IPr | 10 | ~20 |
| 60 | ~40 | ||
| (η³-crotyl)Pd(IPr)Cl | IPr | 10 | ~60 |
| 60 | ~90 | ||
| (η³-cinnamyl)Pd(IPr)Cl | IPr | 10 | ~55 |
| 60 | ~85 | ||
| (η³-1-tBu-indenyl)Pd(IPr)Cl (Yale) | IPr | 10 | ~30 |
| 60 | ~60 |
The data reveals that for the coupling of a simple aryl chloride like 4-chlorotoluene, the Yale precatalyst, which lacks an allyl group, demonstrates significantly higher activity than the allyl-based systems.[2] In contrast, for the coupling of heteroaryl substrates, such as 2-chlorothiophene and 3-furanboronic acid, the crotyl and cinnamyl-based precatalysts outperform the Yale precatalyst.[2] This suggests that the electronic and steric properties of the allyl-derived ligand can be tuned to enhance catalytic activity for specific substrate classes. The unsubstituted allyl system generally shows the lowest activity among the allyl-based precatalysts.[2]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reactions from which the comparative data was obtained.[2]
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides:
An oven-dried vial equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol), boronic acid (0.55 mmol), and base (e.g., K₂CO₃, 0.55 mmol). The vial is sealed with a septum and purged with argon. The specified palladium precatalyst (0.0025 M) and ligand (if not a pre-formed complex) are added, followed by the solvent system (e.g., 0.66 mL MeOH and 0.33 mL THF). The reaction mixture is then stirred at the indicated temperature, and aliquots are taken at various time points to monitor the reaction progress by gas chromatography.
General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides:
In an argon-filled glovebox, a vial is charged with the heteroaryl chloride (0.3 mmol), the boronic acid (0.45 mmol), and the base (0.6 M). The palladium precatalyst (0.0015 M) is added, followed by the solvent system (e.g., 0.33 mL THF and 0.67 mL MeOH). The vial is sealed and removed from the glovebox. The reaction mixture is stirred at the specified temperature, and the yield is determined by gas chromatography analysis against an internal standard.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding how these catalysts function.
References
Literature review of allyldiphenylphosphine applications in catalysis
A detailed review of allyldiphenylphosphine's applications in catalysis, offering a comparative analysis against other common phosphine (B1218219) ligands in key cross-coupling and hydroformylation reactions. This guide provides researchers, scientists, and drug development professionals with quantitative performance data, detailed experimental protocols, and visual aids to facilitate informed catalyst system selection.
This compound has emerged as a versatile monodentate phosphine ligand in transition metal catalysis, finding utility in a range of transformations critical to synthetic chemistry. Its unique combination of a diphenylphosphino group for metal coordination and a reactive allyl moiety offers distinct properties that can influence catalytic activity, selectivity, and product distribution. This guide provides a comparative overview of this compound's performance in key catalytic reactions, juxtaposed with commonly used alternative phosphine ligands.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is frequently employed as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. While direct comparative studies are not abundant, the performance of this compound can be inferred and compared to the widely used triphenylphosphine (B44618).
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | Data not available in a direct comparative study | - |
| Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 1-4 | 75-95 | [1] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling, which can be adapted for use with this compound.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., this compound, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.[2]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's efficiency.
Table 2: Comparison of Ligand Performance in the Heck Reaction of Iodobenzene with Styrene (B11656)
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | Data not available in a direct comparative study | - |
| Triphenylphosphine | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | High | [3] |
Note: While a direct quantitative comparison is not available, studies show high yields for the Heck reaction with triphenylphosphine under these conditions, which serves as a benchmark.
Detailed Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction, adaptable for this compound.
Reaction Setup:
-
In a Schlenk flask, combine the aryl halide (10 mmol), styrene (12 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and the phosphine ligand (e.g., this compound, 0.4 mmol).
-
Add the base (e.g., K₂CO₃, 15 mmol) and the solvent system (e.g., a mixture of DMF and water).
Reaction Execution:
-
Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (e.g., 12 hours).
Work-up:
-
After cooling, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over a drying agent.
-
Remove the solvent under vacuum and purify the residue by chromatography.[3]
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity (in asymmetric hydroformylation).
Table 3: Comparison of Ligand Performance in the Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)
| Ligand | Catalyst Precursor | L/Rh Ratio | Temp. (°C) | Pressure (bar, CO/H₂) | n/iso Ratio | TOF (h⁻¹) | Reference |
| This compound | [Rh(CO)₂(acac)] | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Triphenylphosphine | [Rh(CO)₂(acac)] | 10 | 80 | 20 (1:1) | 2.9 | 250 | [4] |
| Xantphos | [Rh(CO)₂(acac)] | 1 | 80 | 20 (1:1) | 97.7/2.3 | 800 | [5] |
Note: Direct comparative data for this compound in the hydroformylation of 1-octene was not found in the searched literature. Data for triphenylphosphine and the bidentate ligand Xantphos are provided for comparison, highlighting the significant impact of ligand structure on regioselectivity and activity.
Detailed Experimental Protocol: Rhodium-Catalyzed Hydroformylation
The following is a general procedure for the hydroformylation of an alkene.
Catalyst Preparation and Reaction:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(CO)₂(acac)]) and the phosphine ligand (e.g., this compound) in a suitable solvent (e.g., toluene).
-
Add the alkene substrate (e.g., 1-octene).
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas (a mixture of CO and H₂).
-
Pressurize the autoclave to the desired pressure and heat it to the reaction temperature with vigorous stirring.
-
Maintain a constant pressure by supplying syngas from a reservoir.
Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by gas chromatography (GC) to determine the conversion, regioselectivity, and yield of the aldehydes.[6]
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate a general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.
Conclusion
This compound serves as a competent monodentate ligand in a variety of palladium- and rhodium-catalyzed reactions. While comprehensive, direct comparative studies with other common phosphine ligands are not always readily available in the literature, its utility is evident from its application in numerous synthetic procedures. The electronic and steric properties imparted by the diphenylphosphino group, combined with the potential for the allyl group to participate in or influence the catalytic cycle, make it a valuable tool for synthetic chemists. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate its performance characteristics relative to other commercially available phosphine ligands.
References
Safety Operating Guide
Navigating the Safe Disposal of Allyldiphenylphosphine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Allyldiphenylphosphine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area immediately and thoroughly with water.[6] For eye contact, rinse cautiously with water for several minutes and seek medical advice.[4][6]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed, labeled container for hazardous waste disposal.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅P | [7] |
| Molecular Weight | 226.25 g/mol | [2] |
| Form | Liquid | [2] |
| Density | 1.049 g/mL at 25 °C | [2][3] |
| Boiling Point | 194-200 °C at 15 mmHg | [2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| GHS Hazard Codes | H315, H319, H335 | [2][3] |
Logistical and Operational Disposal Plan
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. However, for small quantities, in-house chemical treatment to convert it to a less hazardous form prior to disposal may be an option, provided your institution has the appropriate facilities and approvals.
Method 1: Off-Site Disposal (Recommended)
-
Contact Environmental Health and Safety (EHS): The first and most crucial step is to contact your institution's EHS department. They will provide guidance on the proper procedures for hazardous waste disposal in accordance with local and national regulations.
-
Waste Segregation and Storage:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[8]
-
Method 2: In-House Chemical Treatment (for small quantities, with EHS approval)
This procedure involves the oxidation of this compound to the less toxic this compound oxide. This should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Oxidation of this compound
Objective: To convert this compound to the more stable and less hazardous this compound oxide.
Materials:
-
This compound waste
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-8% NaOCl)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Dilution: In a chemical fume hood, dilute the this compound waste with a water-miscible solvent like acetone (B3395972) to improve mixing with the aqueous oxidant.
-
Preparation of Oxidant: Prepare a solution of sodium hypochlorite. A common and readily available oxidant is household bleach.
-
Controlled Addition: While stirring vigorously, slowly add the sodium hypochlorite solution to the diluted this compound solution. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Monitoring: Monitor the reaction progress. The disappearance of the characteristic phosphine (B1218219) odor can be an indicator, but analytical methods like TLC or GC-MS are more reliable for confirming the complete conversion.
-
Neutralization: After the reaction is complete, check the pH of the solution. If it is highly alkaline, neutralize it with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal of Treated Waste: The resulting solution containing this compound oxide and other byproducts should be collected in a labeled hazardous waste container for disposal through your institution's EHS office.
Safety Precautions for Chemical Treatment:
-
The reaction of phosphines with oxidants can be vigorous. Always perform the reaction on a small scale first to gauge the reactivity.
-
The addition of sodium hypochlorite to organic solvents can generate heat and potentially hazardous byproducts. Ensure adequate cooling and ventilation.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of organophosphorus compounds by microbial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of organophosphate insecticides by an immobilized-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Allyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Allyldiphenylphosphine. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this reagent in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3].
A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this substance. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye Protection | Chemical safety goggles or a face shield | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing[4]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before each use and changed immediately upon contamination[5]. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible[4]. |
| Respiratory Protection | Respirator with appropriate filter | A NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary when working outside of a fume hood or when aerosols may be generated[1]. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of this compound.
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][6].
-
Avoid inhalation of vapors and direct contact with skin and eyes[5].
-
Use compatible tools and equipment to prevent reactions.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][5][6].
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and other incompatible materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a common ligand in palladium-catalyzed cross-coupling reactions. The following is a general, step-by-step protocol for a Suzuki-Miyaura reaction. Note: This is a representative protocol and may need to be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
This compound (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][7]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3]. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible waste container.
-
Neutralization of Small Quantities (for experts only): For small residual amounts of this compound, a cautious quenching procedure can be performed in a fume hood. Slowly add a solution of a mild oxidizing agent, such as hydrogen peroxide, to a dilute solution of the phosphine (B1218219) in an appropriate solvent (e.g., isopropanol). The reaction is exothermic and should be performed with cooling. This process will convert the phosphine to the less hazardous phosphine oxide. This procedure should only be carried out by trained personnel with a thorough understanding of the reaction.
-
Final Disposal: The primary and preferred method of disposal is to transfer the sealed hazardous waste container to your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods. Do not dispose of this compound down the drain or in regular trash.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
